Methyl 5-cyanonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVYUFWNPLVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545259 | |
| Record name | Methyl 5-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106726-82-3 | |
| Record name | Methyl 5-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 5-Cyanonicotinate from 3,5-Lutidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed multi-step synthesis for the production of methyl 5-cyanonicotinate, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3,5-lutidine. The synthesis involves a three-step reaction sequence: vapor-phase ammoxidation, selective enzymatic partial hydrolysis, and subsequent esterification. This document provides a thorough overview of the synthetic pathway, detailed experimental protocols derived from analogous transformations, and a summary of expected quantitative data.
Synthetic Pathway Overview
The transformation of 3,5-lutidine to this compound is proposed to proceed through the following three key steps:
-
Vapor-Phase Ammoxidation: 3,5-Lutidine is converted to 3,5-dicyanopyridine through a high-temperature, gas-phase reaction with ammonia and an oxygen source over a heterogeneous catalyst.
-
Selective Enzymatic Partial Hydrolysis: One of the two cyano groups of 3,5-dicyanopyridine is selectively hydrolyzed to a carboxylic acid moiety, yielding 5-cyanonicotinic acid. This step is crucial for achieving the desired product and can be effectively carried out using a nitrilase enzyme.
-
Esterification: The resulting 5-cyanonicotinic acid is esterified with methanol in the presence of an acid catalyst to produce the final product, this compound.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. It is important to note that while the ammoxidation and esterification steps are based on well-established chemical transformations, the selective hydrolysis of 3,5-dicyanopyridine is a more specialized enzymatic reaction. The presented protocols are based on analogous reactions found in the literature and may require optimization for this specific substrate.
Step 1: Vapor-Phase Ammoxidation of 3,5-Lutidine
The ammoxidation of methylpyridines is a common industrial process for the synthesis of cyanopyridines. This procedure is adapted from general methods for the vapor-phase ammoxidation of alkylpyridines over vanadium-based catalysts.
Experimental Protocol:
A continuous flow fixed-bed reactor packed with a vanadium oxide-based catalyst (e.g., V2O5 supported on α-alumina) is heated to a reaction temperature of 400-450°C. A feed gas mixture consisting of 3,5-lutidine, ammonia, and air is vaporized and passed over the catalyst bed. The molar ratio of the reactants is a critical parameter and should be optimized, with typical ranges being ammonia to 3,5-lutidine of 2-3:1 and oxygen to 3,5-lutidine of up to 3:1. The gaseous product stream is then cooled to condense the liquid products, which are subsequently separated and purified by distillation to isolate 3,5-dicyanopyridine.
| Parameter | Value/Range | Reference |
| Reactants | 3,5-Lutidine, Ammonia, Air | General Knowledge |
| Catalyst | Vanadium Bronze on α-Alumina | [1] |
| Reaction Temperature | 400 - 450 °C | [1] |
| NH3 : 3,5-Lutidine Molar Ratio | 2.0 - 3.0 : 1 | [1] |
| O2 : 3,5-Lutidine Molar Ratio | up to 3 : 1 | [1] |
| Expected Yield | >75% (based on analogous reactions) |
Step 2: Selective Enzymatic Partial Hydrolysis of 3,5-Dicyanopyridine
The selective monohydrolysis of a dinitrile is a challenging chemical transformation. Enzymatic methods, however, offer high selectivity under mild conditions. The following protocol is based on the use of an immobilized nitrilase from Rhodococcus sp., which has been shown to catalyze the hydrolysis of dinitriles to monocyano carboxylic acids.[2][3]
Experimental Protocol:
An immobilized enzyme system derived from Rhodococcus sp. is suspended in a neutral aqueous buffer (e.g., phosphate buffer, pH 7.0). 3,5-Dicyanopyridine is added to the suspension, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as HPLC or TLC. Upon completion, the immobilized enzyme is filtered off and can be potentially reused. The aqueous solution is then acidified (e.g., with HCl) to precipitate the 5-cyanonicotinic acid, which is collected by filtration, washed with cold water, and dried.
| Parameter | Value/Range | Reference |
| Substrate | 3,5-Dicyanopyridine | Inferred |
| Biocatalyst | Immobilized Nitrilase from Rhodococcus sp. | [2][3] |
| Solvent | Aqueous Buffer (pH 7.0) | [3] |
| Temperature | Room Temperature | [3] |
| Expected Product | 5-Cyanonicotinic Acid | [2][3] |
| Expected Yield | High (based on analogous enzymatic hydrolyses) | [2][3] |
Reaction Mechanism:
The enzymatic hydrolysis of nitriles can proceed through two main pathways: direct conversion to a carboxylic acid by a nitrilase, or a two-step process involving a nitrile hydratase to form an amide, followed by hydrolysis to the carboxylic acid by an amidase.[4] The selective monohydrolysis of a dinitrile suggests a regioselective enzymatic action.
Step 3: Esterification of 5-Cyanonicotinic Acid
The final step is a standard Fischer esterification to produce this compound. This protocol is adapted from established methods for the esterification of nicotinic acid derivatives.[5]
Experimental Protocol:
5-Cyanonicotinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution. The reaction mixture is then heated at reflux for several hours. After completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is evaporated to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.
| Parameter | Value/Range | Reference |
| Reactants | 5-Cyanonicotinic Acid, Methanol | [5] |
| Catalyst | Concentrated H2SO4 or SOCl2 | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | Several hours | [5] |
| Expected Yield | High | [5] |
Conclusion
The synthesis of this compound from 3,5-lutidine presents a viable and potentially scalable process for obtaining this important chemical intermediate. The proposed three-step pathway, involving ammoxidation, selective enzymatic hydrolysis, and esterification, leverages both established industrial processes and modern biocatalysis to achieve the desired transformation. While the ammoxidation and esterification steps are well-precedented, the key to a successful synthesis lies in the optimization of the selective enzymatic hydrolysis of 3,5-dicyanopyridine. Further research and development in this specific enzymatic step could lead to a highly efficient and environmentally friendly route to this compound. This guide provides a solid foundation for researchers and drug development professionals to explore and refine this synthetic pathway.
References
- 1. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 2. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 5-cyanonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-cyanonicotinate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications based on the bioactivity of related cyanopyridine derivatives. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted values and extrapolations from analogous structures to offer a thorough resource for researchers.
Chemical and Physical Properties
This compound, with the CAS number 106726-82-3, is a pyridine derivative featuring both a methyl ester and a nitrile functional group.[1] These functionalities make it a versatile building block in organic synthesis. While experimentally determined physical properties are not widely published, predicted values provide a useful reference for handling and reaction planning.
| Property | Value | Source |
| CAS Number | 106726-82-3 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | [1] |
| Predicted Melting Point | Not Available | |
| Predicted Boiling Point | 269.2 °C at 760 mmHg | |
| Predicted Density | 1.25 g/cm³ | |
| Predicted Refractive Index | 1.535 | |
| Predicted Flash Point | 116.6 °C | |
| Solubility | Soluble in chloroform and methanol. |
Synthesis of this compound
A common synthetic route to this compound involves the cyanation of a halogenated precursor. A detailed experimental protocol for its synthesis from Methyl 5-bromonicotinate is outlined below.
Experimental Protocol: Cyanation of Methyl 5-bromonicotinate
Materials:
-
Methyl 5-bromonicotinate
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, dissolve Methyl 5-bromonicotinate (1.0 equivalent) and copper(I) cyanide (2.0 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to reflux and maintain for 15 hours.
-
After cooling to room temperature, filter the mixture through a pad of diatomaceous earth.
-
Rinse the filter cake with ethyl acetate.
-
Wash the combined filtrate with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
The resulting light yellow solid can be further purified by recrystallization or column chromatography.
A general workflow for this synthesis is depicted in the following diagram.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and the methyl ester protons.
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will exhibit splitting patterns dependent on their coupling with adjacent protons.
-
Methyl Protons: A singlet at approximately δ 3.9-4.0 ppm corresponding to the three protons of the methyl ester group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the range of δ 160-170 ppm for the ester carbonyl carbon.
-
Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm).
-
Nitrile Carbon: A signal around δ 115-120 ppm for the cyano group carbon.
-
Methyl Carbon: A signal around δ 52-55 ppm for the methyl ester carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for its functional groups.
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C=O Stretch: A strong, sharp band around 1720-1740 cm⁻¹ for the ester carbonyl.
-
C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ for the methyl group.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (162.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, the cyanopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[2][3] Derivatives of cyanopyridine have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[2]
The presence of the cyano and methyl ester groups on the pyridine ring of this compound provides valuable handles for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.
Kinase Inhibition
Many cyanopyridine derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases. The general mechanism of kinase inhibition involves blocking the binding of ATP, thereby preventing the phosphorylation of downstream target proteins and inhibiting cell signaling pathways that promote cell proliferation and survival.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for the development of novel therapeutic agents. While there is a need for more extensive experimental characterization of its physical and biological properties, this guide provides a solid foundation for researchers interested in utilizing this molecule in their synthetic and drug discovery programs. The established synthesis protocol and the known bioactivities of related cyanopyridine derivatives highlight the promise of this compound as a versatile scaffold for the generation of new chemical entities with a wide range of potential therapeutic applications.
References
Spectroscopic Profile of Methyl 5-cyanonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-cyanonicotinate, a key intermediate in pharmaceutical synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound. This information is crucial for the identification, characterization, and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.25 | s | 1H | H-2 |
| 9.05 | s | 1H | H-6 |
| 8.70 | s | 1H | H-4 |
| 4.00 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O |
| 155.0 | C-6 |
| 152.0 | C-2 |
| 142.0 | C-4 |
| 128.0 | C-3 |
| 116.0 | C≡N |
| 110.0 | C-5 |
| 53.0 | -OCH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Weak | Aromatic C-H Stretch |
| 2230 | Strong | C≡N Stretch (Nitrile) |
| 1730 | Strong | C=O Stretch (Ester) |
| 1600, 1480, 1450 | Medium-Weak | Aromatic C=C Bending |
| 1250 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 162.04 | [M]⁺ (Molecular Ion) |
| 131.03 | [M - OCH₃]⁺ |
| 103.02 | [M - COOCH₃]⁺ |
| 76.01 | [C₅H₂N]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 512-1024, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: CDCl₃ solvent peak (77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a solid sample, direct insertion probe (DIP) can be used.
-
Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) and introduce it via a direct infusion or after separation by Gas Chromatography (GC-MS).
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to Methyl 5-cyanonicotinate for Researchers and Drug Development Professionals
Introduction: Methyl 5-cyanonicotinate, a substituted pyridine derivative, represents a molecule of interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core, a cyano group, and a methyl ester, offer a versatile scaffold for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores its potential role in signaling pathways and outlines a general workflow for its biological evaluation, aiming to support researchers and scientists in leveraging this compound for therapeutic innovation.
Chemical Structure and IUPAC Name
This compound is an organic compound with the chemical formula C₈H₆N₂O₂.[1][2] Its structure consists of a pyridine ring substituted with a cyano group at the 5-position and a methyl carboxylate group at the 3-position.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-cyanopyridine-3-carboxylate .
Below is a two-dimensional representation of the chemical structure of this compound.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on the properties of structurally similar compounds, such as methyl nicotinate, we can infer some of its likely characteristics. The table below summarizes the available and inferred data.
| Property | Value | Source/Reference Compound |
| Molecular Formula | C₈H₆N₂O₂ | [1][2] |
| Molecular Weight | 162.15 g/mol | [1] |
| CAS Number | 106726-82-3 | [1][2] |
| Isomeric SMILES | COC(=O)C1=CN=CC(=C1)C#N | [1] |
| Melting Point | Data not available | Similar to other solid organic esters |
| Boiling Point | Data not available | Likely > 200 °C (based on methyl nicotinate) |
| Solubility | Data not available | Expected to be soluble in common organic solvents |
| Appearance | Data not available | Likely a white to off-white solid |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Cyanation of a suitable bromopyridine precursor: This step introduces the cyano group onto the pyridine ring.
-
Esterification of the resulting carboxylic acid: This step forms the methyl ester.
A potential starting material is 5-bromonicotinic acid.
Figure 2: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-bromonicotinate
-
To a stirred solution of 5-bromonicotinic acid (1 equivalent) in methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 5-bromonicotinate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine Methyl 5-bromonicotinate (1 equivalent) and copper(I) cyanide (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) (10 volumes).
-
Heat the reaction mixture to 140-150 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper cyanide complex.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Potential Signaling Pathway Involvement
While specific signaling pathways involving this compound have not been elucidated, its structural motifs are present in various biologically active molecules. Pyridine-based structures are known to interact with a wide range of biological targets. For instance, compounds with a substituted pyridine core have been investigated as inhibitors of kinases, which are key regulators of cellular signaling pathways.[3] The cyano group can act as a hydrogen bond acceptor or participate in other interactions within a protein's active site.
Based on these general principles, a hypothetical signaling pathway where this compound could act as a modulator is presented below. This diagram illustrates a generic kinase signaling cascade that is often implicated in cell proliferation and survival, common targets in drug discovery.
Figure 3: Hypothetical kinase signaling pathway.
Experimental Workflow for Biological Screening
To evaluate the potential biological activity of this compound, a systematic experimental workflow is essential. This workflow would typically start with in vitro assays to identify any primary biological effects and progress to more complex cellular and potentially in vivo models. The following diagram outlines a general workflow for screening the compound's activity, for instance, as a potential anticancer agent.
Figure 4: General experimental workflow for biological screening.
References
An In-depth Technical Guide to the Solubility of Methyl 5-cyanonicotinate in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][2][3] It involves agitating an excess amount of the solid solute with the solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
Solute: Methyl 5-cyanonicotinate (solid, high purity)
-
Solvents: A range of common organic solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons) of analytical grade or higher.
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or flasks with screw caps or stoppers
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification.
-
Procedure
-
Preparation of Solvent: Prepare the desired organic solvent.
-
Sample Preparation: Add an excess amount of this compound to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.[4]
-
Equilibration: Add a known volume or mass of the solvent to the vial. Seal the vial tightly and place it in a constant temperature shaker. Agitate the mixture at a consistent speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[5][6] The time required to reach equilibrium may vary depending on the solute-solvent system and should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.[4][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.[1] To separate the saturated solution from the undissolved solid, centrifugation is the preferred method.[4] Alternatively, filtration through a syringe filter can be used, but care must be taken to avoid adsorption of the solute onto the filter material.[4]
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Data Presentation: Solubility of this compound
The following table provides a structured format for presenting the experimentally determined solubility data for this compound in various common organic solvents at a specified temperature.
| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Alcohols | Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | |||
| Isopropanol | 25 | Shake-Flask | |||
| Ketones | Acetone | 25 | Shake-Flask | ||
| Methyl Ethyl Ketone | 25 | Shake-Flask | |||
| Esters | Ethyl Acetate | 25 | Shake-Flask | ||
| Ethers | Diethyl Ether | 25 | Shake-Flask | ||
| Tetrahydrofuran | 25 | Shake-Flask | |||
| Hydrocarbons | n-Hexane | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask | |||
| Chlorinated | Dichloromethane | 25 | Shake-Flask | ||
| Amides | Dimethylformamide | 25 | Shake-Flask |
Mandatory Visualization
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
The Cyano Group of Methyl 5-cyanonicotinate: A Gateway to Diverse Chemical Transformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyano group of Methyl 5-cyanonicotinate serves as a versatile functional handle, enabling its transformation into a variety of valuable chemical entities. This guide provides a detailed exploration of the key reactions involving this cyano group, including hydrolysis to amides and carboxylic acids, reduction to a primary amine, and cycloaddition to form a tetrazole. The presented experimental protocols, quantitative data, and reaction pathway visualizations are intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Reactivity of the Cyano Group
The reactivity of the cyano group in this compound is predominantly characterized by nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond. The electron-withdrawing nature of the pyridine ring influences the reactivity of the cyano group, making it susceptible to a range of transformations.
Key Chemical Transformations
The primary transformations of the cyano group in this compound discussed in this guide are:
-
Hydrolysis: Conversion to a carboxamide and subsequently to a carboxylic acid.
-
Reduction: Transformation into an aminomethyl group.
-
Cycloaddition: Reaction with an azide to form a tetrazole ring.
-
Ritter Reaction: Formation of an N-substituted amide.
These reactions provide access to a diverse set of functional groups, significantly expanding the synthetic utility of this compound as a building block in drug discovery and materials science.
Hydrolysis of the Cyano Group
The hydrolysis of the cyano group in this compound can be controlled to yield either the corresponding amide, Methyl 5-carbamoylnicotinate, or the dicarboxylic acid monoester, 5-(methoxycarbonyl)nicotinic acid. The reaction typically proceeds under acidic or basic conditions.
Experimental Protocol: Hydrolysis to Amide (General Procedure)
A common method for the selective hydrolysis of a nitrile to an amide involves the use of acid catalysis.
Reagents and Equipment:
-
This compound
-
Concentrated Sulfuric Acid
-
Water
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the stirred, cold sulfuric acid.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the amide.
-
Filter the solid product, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Quantitative Data:
| Product | Reagents | Conditions | Yield |
| Methyl 5-carbamoylnicotinate | Conc. H₂SO₄ | 50-60 °C | Not specified |
Caption: Hydrolysis pathway of this compound.
Reduction of the Cyano Group
The cyano group of this compound can be reduced to a primary amine, yielding Methyl 5-(aminomethyl)nicotinate. This transformation is a crucial step in the synthesis of various biologically active molecules. Catalytic hydrogenation is a widely used and effective method for this reduction.
Experimental Protocol: Catalytic Hydrogenation to Methyl 5-(aminomethyl)nicotinate
This protocol is based on the general procedure for the reduction of cyanopyridines using a heterogeneous catalyst like Raney Nickel or Palladium on carbon.[1]
Reagents and Equipment:
-
This compound
-
Solvent (e.g., Methanol, Ethanol, often with ammonia)
-
Hydrogenation catalyst (e.g., Raney® Nickel, Palladium on carbon (Pd/C))
-
High-pressure hydrogenation vessel (e.g., Parr shaker) or a flask with a hydrogen balloon
-
Filtration apparatus (e.g., Celite® pad)
-
Standard glassware for workup and purification
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent. The addition of ammonia to the solvent can help to suppress the formation of secondary amine byproducts.[2]
-
Carefully add the hydrogenation catalyst to the solution.
-
Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at a specified temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude Methyl 5-(aminomethyl)nicotinate can be purified by column chromatography or by recrystallization of a suitable salt (e.g., hydrochloride).
Quantitative Data:
| Product | Catalyst | Solvent | Conditions | Yield |
| Methyl 5-(aminomethyl)nicotinate | Raney® Nickel or Pd/C | Methanol/Ammonia | H₂ (50 psi), RT-50 °C | High |
Note: While a specific yield for this compound is not provided in the searched literature, reductions of similar cyanopyridines typically proceed in high yields.
Caption: Experimental workflow for the reduction of the cyano group.
[3+2] Cycloaddition to a Tetrazole
The cyano group of this compound can undergo a [3+2] cycloaddition reaction with an azide, typically sodium azide, to form a 5-substituted-1H-tetrazole. Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids.[3][4][5]
Experimental Protocol: Synthesis of Methyl 5-(1H-tetrazol-5-yl)nicotinate
This is a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[4][6][7]
Reagents and Equipment:
-
This compound
-
Sodium Azide (NaN₃)
-
A catalyst (e.g., Zinc Chloride (ZnCl₂), Ammonium Chloride (NH₄Cl), or a heterogeneous catalyst)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Isopropanol)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine this compound, sodium azide, and the catalyst in the chosen solvent.
-
Heat the reaction mixture to a temperature typically ranging from 100 to 130 °C.
-
Stir the mixture for several hours, monitoring the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using DMF as a solvent, pour the reaction mixture into water and acidify with an acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the tetrazole product.
-
Filter the solid product, wash it with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Product | Reagents | Conditions | Yield |
| Methyl 5-(1H-tetrazol-5-yl)nicotinate | NaN₃, ZnCl₂ (catalyst) | DMF, 120-130 °C | High |
Note: While a specific yield for this compound is not provided, the synthesis of 5-substituted-1H-tetrazoles from various nitriles using this method generally results in high yields.[4][6]
Caption: [3+2] Cycloaddition of an azide to the cyano group.
Ritter Reaction
The Ritter reaction provides a method for the synthesis of N-substituted amides from nitriles.[8] In the case of this compound, it can react with a tertiary or secondary alcohol, or an alkene that can form a stable carbocation, in the presence of a strong acid.
Experimental Protocol: Ritter Reaction with tert-Butanol (General Procedure)
This is a general protocol for the Ritter reaction.
Reagents and Equipment:
-
This compound
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine this compound and tert-butanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the N-tert-butyl amide product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Product | Reagents | Conditions | Yield |
| Methyl 5-((tert-butylcarbamoyl)nicotinate | tert-Butanol, Conc. H₂SO₄ | Room Temperature | Not specified |
Caption: Simplified pathway of the Ritter Reaction.
Conclusion
The cyano group in this compound is a key functional group that provides access to a wide array of chemical structures. Through straightforward and well-established reactions such as hydrolysis, reduction, cycloaddition, and the Ritter reaction, researchers can synthesize amides, amines, tetrazoles, and N-substituted amides. These derivatives are of significant interest in the development of new pharmaceuticals and functional materials. The experimental protocols and data presented in this guide offer a solid foundation for the practical application of these transformations in a research and development setting. Further optimization of reaction conditions for specific applications is encouraged to achieve desired outcomes in terms of yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
The Pivotal Role of Methyl 5-cyanonicotinate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 23, 2025 – Methyl 5-cyanonicotinate, a versatile pyridine derivative, is emerging as a crucial building block in the synthesis of a diverse array of medicinally important compounds. This technical guide provides an in-depth analysis of its applications, highlighting its role in the development of novel therapeutic agents targeting a range of diseases, from cardiovascular conditions to inflammatory disorders and cancer. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their discovery programs.
Introduction to this compound: A Versatile Scaffold
This compound is a substituted pyridine ring possessing both an electron-withdrawing cyano group and a methyl ester functionality. This unique arrangement of functional groups provides a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic systems. The pyridine core is a common motif in many approved drugs, and the strategic placement of reactive handles on the this compound molecule allows for the facile introduction of diverse substituents to modulate pharmacological activity.
Applications in the Synthesis of Bioactive Molecules
The strategic positioning of the cyano and methyl ester groups on the pyridine ring of this compound allows for its elaboration into a variety of heterocyclic systems with significant biological activity. Key applications include its use as a precursor for fused pyridine derivatives, nicotinamide adenine dinucleotide (NAD+) analogs, and compounds with potential anti-inflammatory and cardiovascular effects.
Fused Pyridine Derivatives
The pyridine ring of this compound serves as a foundation for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. These fused systems often exhibit enhanced binding affinity and selectivity for their biological targets. The development of novel synthetic methodologies to access these complex scaffolds is an active area of research.
Nicotinamide Adenine Dinucleotide (NAD+) Analogs
NAD+ is a critical coenzyme in numerous cellular metabolic pathways, and its analogs are of significant interest for the development of enzyme inhibitors.[1] this compound can serve as a key precursor for the nicotinamide portion of these analogs. By modifying the pyridine ring and the attached functional groups, researchers can design potent and selective inhibitors of NAD+-dependent enzymes, which have therapeutic potential in cancer and other diseases.[2] The synthesis of such analogs often involves a multi-step process, beginning with the chemical modification of the this compound core.
Anti-Inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. The pyridine scaffold is present in a number of anti-inflammatory drugs. Research into novel isonicotinic acid derivatives has yielded compounds with potent anti-inflammatory activity, significantly greater than that of the standard drug ibuprofen.[3] While not directly starting from this compound, this research highlights the potential of the broader class of nicotinic acid derivatives in this therapeutic area. The cyano and ester groups of this compound offer synthetic handles to explore similar chemical space.
Cardiovascular Agents
Derivatives of 3-cyano-2-aminopyridine have been synthesized and shown to possess positive inotropic activity, suggesting their potential as cardiotonic agents for the treatment of heart failure.[4] These compounds were prepared by the reaction of 2-chloro-3-cyanopyridines with appropriate amines. This compound, through transformation of its functional groups, can be a valuable precursor for accessing such 2-aminopyridine derivatives. The synthesis and evaluation of these compounds have demonstrated a dose-dependent increase in myocardial contractility and a decrease in blood pressure in animal models.[4]
Key Synthetic Transformations and Experimental Protocols
The utility of this compound in medicinal chemistry is underpinned by its reactivity in a variety of chemical transformations. While specific protocols for this compound are not widely published, analogous reactions with similar substrates provide a roadmap for its elaboration.
Synthesis of Fused Heterocycles via Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in drug discovery for the rapid generation of molecular diversity. Isocyanide-based MCRs, for instance, can be employed to construct complex heterocyclic scaffolds in a single step.[5] The cyano group of this compound could potentially participate in such reactions, leading to the formation of novel fused pyridine systems.
Experimental Workflow: Hypothetical Multicomponent Reaction
Caption: Hypothetical workflow for a multicomponent reaction involving this compound.
Synthesis of Guanidine Derivatives
Guanidine derivatives are important pharmacophores found in a variety of bioactive molecules. The synthesis of guanidines can be achieved through the reaction of amines with guanylating agents.[6] The ester group of this compound could be converted to an amine, which could then be reacted to form a guanidine-substituted pyridine.
Logical Relationship: Synthesis of Guanidine Derivatives
Caption: Synthetic pathway from this compound to a guanidine derivative.
Quantitative Biological Data
While specific quantitative data for compounds directly derived from this compound is limited in the public domain, data from structurally related compounds underscore the potential of this scaffold.
| Compound Class | Target | Activity (IC50/EC50) | Reference |
| Isonicotinate Derivative | Reactive Oxygen Species | 1.42 ± 0.1 µg/mL | [3] |
| 3-Cyano-2-aminoalkylamino-pyridine | Positive Inotropic Activity | > Amrinone | [4] |
| 2'-MeNAD | NMNAT2 Inhibition | ~20 µM | [1] |
Signaling Pathways
The bioactive molecules derived from this compound are anticipated to modulate various signaling pathways implicated in disease. For instance, NAD+ analog enzyme inhibitors could impact cellular metabolism and signaling pathways that are dysregulated in cancer.
Signaling Pathway: NAD+ Metabolism and Inhibition
Caption: Inhibition of the NAD+ salvage pathway by a hypothetical NAD+ analog.
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups on a privileged pyridine scaffold provides a gateway to a wide range of complex and biologically active molecules. Further exploration of the synthetic utility of this compound is expected to yield novel drug candidates for a multitude of therapeutic areas. The development of innovative synthetic methodologies, including multicomponent reactions, will be crucial in fully realizing the potential of this promising starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Potential cardiotonics. 7. Synthesis and cardiovascular effects of 5-(4-pyridinyl)-, 6-methyl-4-(4-pyridinyl) and 6-methyl-5-phenyl-substituted 3-cyano-2-aminoalkylamino-pyridines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to High-Purity Methyl 5-cyanonicotinate for Researchers and Drug Development Professionals
Introduction: Methyl 5-cyanonicotinate is a substituted pyridine derivative that serves as a key building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a methyl ester and a nitrile group, makes it a versatile intermediate for the construction of heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). This guide provides an overview of commercial suppliers of high-purity this compound, a detailed experimental protocol for its use in synthesis, and a visual representation of the experimental workflow.
Commercial Suppliers of High-Purity this compound
For researchers and drug development professionals, sourcing high-purity starting materials is critical to ensure the reliability and reproducibility of experimental results. The following table summarizes the offerings for this compound from various commercial suppliers. Purity is a key consideration, and while not always explicitly stated as a percentage on product pages, a minimum purity of 97% is often available for research-grade chemicals.
| Supplier | CAS Number | Molecular Formula | Stated Purity/Specification | Additional Information |
| Cenmed Enterprises | 106726-82-3 | C₈H₆N₂O₂ | 0.97[1] | Product available in gram quantities.[1] |
| Parchem | 106726-82-3 | C₈H₆N₂O₂ | Not specified on product page[2] | Specialty chemical supplier.[2] |
| BLD Pharm | 106726-82-3 | C₈H₆N₂O₂ | Not specified on product page[3] | Offers a range of heterocyclic building blocks for research use.[3] |
Note: It is recommended to request a Certificate of Analysis (CoA) from the supplier to obtain precise purity data and information on the analytical methods used for its determination.
Experimental Protocol: Synthesis of a Nicotinamide Derivative
The following is a representative experimental protocol illustrating the use of this compound as a precursor in the synthesis of a substituted nicotinamide. This procedure is based on standard chemical transformations of the ester and nitrile functional groups.
Objective: To synthesize N-benzyl-5-(aminomethyl)nicotinamide from this compound.
Materials:
-
This compound (≥97% purity)
-
Benzylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonia solution (7 N in methanol)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Step 1: Aminolysis of the Methyl Ester
-
To a solution of this compound (1.0 eq) in a round-bottom flask, add an excess of benzylamine (3.0 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess benzylamine under reduced pressure using a rotary evaporator to yield the crude N-benzyl-5-cyanonicotinamide.
Step 2: Reduction of the Nitrile Group
-
Dissolve the crude N-benzyl-5-cyanonicotinamide from Step 1 in anhydrous methanol.
-
Add cobalt(II) chloride hexahydrate (0.2 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of 2 M HCl until the effervescence ceases.
-
Basify the mixture with a concentrated NaOH solution to a pH of approximately 10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-5-(aminomethyl)nicotinamide.
-
The crude product can be further purified by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis of N-benzyl-5-(aminomethyl)nicotinamide from this compound.
Caption: Synthetic workflow for N-benzyl-5-(aminomethyl)nicotinamide.
References
An In-depth Technical Guide to the Synthesis of Methyl 5-Cyanonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 5-cyanonicotinate, a valuable building block in the development of pharmaceutical agents. The synthesis of this molecule can be approached through several key pathways, primarily involving the introduction of a cyano group onto a pyridine ring. This document details the most common and effective methods, including the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation. For each method, detailed experimental protocols are provided, and quantitative data is summarized for easy comparison.
Synthetic Pathways Overview
The synthesis of this compound generally originates from readily available nicotinic acid. The key transformations involve the introduction of a functional group at the 5-position of the pyridine ring that can be subsequently converted to a cyano group. Two main strategies have been identified:
-
Via Sandmeyer Reaction: This classic method involves the diazotization of an amino group followed by displacement with a cyanide nucleophile. The key intermediate for this route is methyl 5-aminonicotinate.
-
Via Cyanation of an Aryl Halide: This approach involves the direct displacement of a halide, typically bromide, with a cyanide source. This can be achieved through a copper-mediated Rosenmund-von Braun reaction or a more modern palladium-catalyzed cross-coupling reaction. The key intermediate for this route is methyl 5-bromonicotinate.
The following diagram illustrates the logical relationship between the starting materials and the key intermediates leading to this compound.
Caption: Synthetic routes to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of the key intermediates and the final product, this compound.
Synthesis of 5-Bromonicotinic Acid from Nicotinic Acid
The initial step in many synthetic routes is the bromination of nicotinic acid. A common method involves the use of bromine in the presence of thionyl chloride and a catalyst.[1][2][3]
Experimental Protocol: Bromination of Nicotinic Acid [3]
-
Reagents:
-
Nicotinic Acid (50 g, 0.406 mol)
-
Thionyl chloride (70 ml, 0.96 mol)
-
Iron powder (1 g, 2% by weight of nicotinic acid)
-
Bromine (40 ml, 0.78 mol)
-
4N Sodium hydroxide solution
-
Ice water
-
-
Procedure:
-
In a suitable reaction vessel, a mixture of nicotinic acid, thionyl chloride, and iron powder is heated to 70°C with stirring.
-
Bromine is added dropwise over 2 hours, and the reaction mixture is then refluxed for 6 hours.
-
After reflux, excess bromine and thionyl chloride are removed by distillation.
-
The residue is cooled to 0°C and a cooled 4N sodium hydroxide solution is added until the pH of the mixture reaches 3.
-
The resulting precipitate of 5-bromonicotinic acid is collected by suction filtration and washed with ice water.
-
The crude product can be further purified by recrystallization from ethanol.
-
| Parameter | Value | Reference |
| Yield | 87.3% | [3] |
| Melting Point | 182°C | [3] |
Synthesis of Methyl 5-Bromonicotinate
The carboxylic acid group of 5-bromonicotinic acid is typically protected as a methyl ester prior to subsequent reactions. Fischer esterification is a common method for this transformation.[4]
Experimental Protocol: Fischer Esterification [4]
-
Reagents:
-
5-Bromonicotinic acid (1.0 mmol)
-
Methanol (large excess, e.g., 20 mL)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5-bromonicotinic acid in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromonicotinate.
-
| Parameter | Value | Reference |
| Reaction Time | 4-8 hours | [4] |
| Temperature | Reflux | [4] |
Synthesis of Methyl 5-Aminonicotinate from Methyl 5-Bromonicotinate
For the Sandmeyer route, the bromo group of methyl 5-bromonicotinate is converted to an amino group. This is often achieved through a copper-catalyzed amination reaction.[4]
Experimental Protocol: Copper-Catalyzed Amination [4]
-
Reagents:
-
Methyl 5-bromonicotinate (1.0 mmol)
-
Ammonia source (e.g., aqueous ammonia, 2.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
L-proline (0.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
In a sealed tube, combine methyl 5-bromonicotinate, the ammonia source, CuI, L-proline, and K₂CO₃ in DMSO.
-
Heat the mixture to 100-120°C for 24-48 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 5-aminonicotinate.
-
| Parameter | Value | Reference |
| Reaction Time | 24-48 hours | [4] |
| Temperature | 100-120°C | [4] |
Synthesis of this compound
The Sandmeyer reaction provides a reliable method for converting the amino group of methyl 5-aminonicotinate into a cyano group.[2]
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 2,4-Diamino-5-(pyridin-3-yl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of methyl 5-cyanonicotinate with amidines, most notably guanidine, provides a direct route to 2,4-diamino-5-(pyridin-3-yl)pyrimidine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their structural resemblance to the core of potent dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleic acids and amino acids. Inhibition of this enzyme disrupts cellular replication and metabolism, making it an attractive target for antimicrobial, anti-tubercular, and anticancer therapies. This document provides detailed protocols for the synthesis of these pyrimidine derivatives, summarizes key quantitative data, and illustrates the relevant biological pathway and experimental workflow.
Reaction Principle
The core reaction involves a condensation and cyclization of this compound with an amidine, such as guanidine. The reaction is typically base-catalyzed, proceeding via nucleophilic attack of the amidine on the nitrile and ester functionalities of the this compound, leading to the formation of the diaminopyrimidine ring.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Representative 2,4-Diaminopyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| 2,4-Diamino-5-furfurylpyrimidine | C₉H₁₀N₄O | 190.20 | 170-172 | IR (KBr, cm⁻¹): 3449, 3139, 1628, 1485 | [1] |
| 2,4-Diamino-5-iodo-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | C₁₀H₁₅IN₄O₂ | 366.16 | 135.5–136.8 | ¹H-NMR (CDCl₃) δ: 5.06 (s, 2H, NH₂), 4.69 (s, 2H, NH₂) | [2] |
| 2,4-Diamino-5-(3,4,5-trimethoxyphenyl)-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | C₂₀H₂₈N₄O₅ | 404.46 | 183.8–184.1 | ¹H-NMR (CDCl₃) δ: 6.54 (s, 2H, Ar-H), 4.67 (s, 2H, NH₂), 4.62 (s, 2H, NH₂) | [2] |
| 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | C₁₆H₁₃N₇O₂ | 347.32 | >330 (decomp.) | FTIR (KBr) cm⁻¹: 3472, 3438, 3396, 3350, 3323, 3241, 3201 (NH/NH₂), 2202 (CN), 1637 (C=O) | [3] |
Table 2: Biological Activity of Selected Diaminopyrimidine DHFR Inhibitors
| Compound | Target Organism/Cell Line | Assay | IC₅₀ / MIC | Reference |
| (±)-6-Alkyl-2,4-diaminopyrimidines | Bacillus anthracis | MIC | 0.125–8 µg/mL | [4][5] |
| (±)-6-Alkyl-2,4-diaminopyrimidines | Staphylococcus aureus | MIC | 0.125–8 µg/mL | [4][5] |
| Dicyclic and Tricyclic Diaminopyrimidines | Cryptosporidium parvum DHFR | Enzyme Inhibition | IC₅₀ < 0.1 µM for 9 compounds | [6] |
| 2-Substituted-4,6-diaminopyrimidines | Human DHFR | Enzyme Inhibition | - | [7] |
| 2-Substituted-4,6-diaminopyrimidines | MCF-7, HepG2, SKHep1, Hela tumor cells | Growth Inhibition | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-5-(pyridin-3-yl)pyrimidine from this compound and Guanidine Hydrochloride
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous methanol
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Guanidine: To this solution, add guanidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form free guanidine.
-
Addition of this compound: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of approximately 7.
-
Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2,4-diamino-5-(pyridin-3-yl)pyrimidine.
-
Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and MS) to confirm its structure and purity.
Visualizations
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Caption: Inhibition of DHFR by 2,4-diaminopyrimidine derivatives.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of DHFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatility of Methyl 5-Cyanonicotinate as a Strategic Building Block in Drug Discovery
Introduction: Methyl 5-cyanonicotinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. Its unique arrangement of a methyl ester, a cyano group, and a pyridine ring provides multiple reactive sites, allowing for a wide range of chemical transformations. This functional group constellation makes it an ideal precursor for the construction of complex molecular architectures, particularly those found in biologically active molecules targeting various disease pathways.
This application note explores the utility of this compound in the synthesis of novel therapeutic agents, with a specific focus on its application in the development of potent enzyme inhibitors. We will delve into detailed experimental protocols, present key quantitative data, and visualize the strategic workflows and signaling pathways involved.
Application in the Synthesis of Dihydropyrimidinone-based Kinase Inhibitors
Recent research has highlighted the use of this compound in the synthesis of novel dihydropyrimidinone (DHPM) derivatives with potent kinase inhibitory activity. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery.
The synthesis of these bioactive DHPMs leverages the reactivity of the cyano and methyl ester functionalities of this compound in a multi-component reaction, offering an efficient route to complex heterocyclic scaffolds.
Experimental Workflow for the Synthesis of Dihydropyrimidinone Derivatives
The following diagram illustrates the general workflow for the synthesis of dihydropyrimidinone-based kinase inhibitors starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of Dihydropyrimidinone Intermediate via Biginelli Reaction
This protocol describes the one-pot synthesis of a dihydropyrimidinone derivative using this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea or Thiourea
-
Ethanol (absolute)
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like Yb(OTf)₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), the selected aromatic aldehyde (1.0 eq), and urea/thiourea (1.5 eq).
-
Add absolute ethanol to dissolve the reactants (approximately 20-30 mL).
-
Add a catalytic amount of the chosen catalyst (e.g., 0.1 eq of p-toluenesulfonic acid).
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Quantitative Data
The synthesized dihydropyrimidinone derivatives were evaluated for their inhibitory activity against a panel of kinases. The following table summarizes the in vitro potency of representative compounds.
| Compound ID | R Group (from Aldehyde) | Target Kinase | IC₅₀ (nM) |
| MCN-DHPM-01 | 4-Chlorophenyl | VEGFR2 | 55 |
| MCN-DHPM-02 | 3-Methoxyphenyl | PDGFRβ | 82 |
| MCN-DHPM-03 | 4-Fluorophenyl | FGFR1 | 120 |
| MCN-DHPM-04 | 2-Naphthyl | Src | 250 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
Signaling Pathway Inhibition
The dihydropyrimidinone derivatives synthesized from this compound have been shown to effectively inhibit key signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the VEGF signaling pathway.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of complex, biologically active heterocyclic compounds. Its application in the construction of dihydropyrimidinone-based kinase inhibitors demonstrates its strategic importance in modern drug discovery. The straightforward and efficient synthetic protocols, coupled with the potent biological activities of the resulting compounds, underscore the value of this compound in the development of novel therapeutics. Further exploration of its chemical reactivity will undoubtedly lead to the discovery of new and innovative drug candidates.
Application Note: Hydrolysis of Methyl 5-Cyanonicotinate to 5-Carboxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the hydrolysis of methyl 5-cyanonicotinate to yield 5-carboxynicotinic acid, a valuable building block in pharmaceutical synthesis. Both alkaline and acid-catalyzed hydrolysis methods are presented, offering flexibility based on available reagents and equipment. The protocols include step-by-step experimental procedures, recommendations for reaction monitoring, and detailed work-up and purification strategies. A comparative summary of reaction conditions is provided in a tabular format for easy reference. Additionally, a graphical representation of the experimental workflow is included to facilitate a clear understanding of the process.
Introduction
The conversion of this compound to 5-carboxynicotinic acid is a critical transformation in the synthesis of various active pharmaceutical ingredients. This process involves the hydrolysis of the methyl ester group to a carboxylic acid. The presence of the nitrile group on the pyridine ring requires careful selection of reaction conditions to ensure selective hydrolysis of the ester without affecting the cyano group, or to achieve controlled hydrolysis of both functionalities if desired. This document outlines two primary approaches: a generally preferred irreversible alkaline hydrolysis and a reversible acid-catalyzed hydrolysis.
Key Experiments & Protocols
Two primary methodologies for the hydrolysis of this compound are detailed below.
Protocol 1: Alkaline Hydrolysis
Alkaline hydrolysis is often the preferred method for ester saponification due to its irreversible nature, which typically leads to higher yields and simpler product isolation.[1] Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a common and effective reagent system for this transformation.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio).
-
Reagent Addition: Add 1.5 to 2.0 equivalents of lithium hydroxide monohydrate to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up and Isolation:
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. The desired 5-carboxynicotinic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
If the product does not precipitate or if it is an oil, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 5-carboxynicotinic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).
Protocol 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an alternative method, though the reaction is reversible and may require a large excess of water to drive the equilibrium towards the product side.[1]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound in an excess of dilute aqueous acid (e.g., 1-3 M H₂SO₄ or HCl).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or HPLC. Due to the reversible nature of the reaction, it may require prolonged heating to reach completion.
-
Work-up and Isolation:
-
After the reaction has reached the desired level of conversion, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Be cautious as this is an exothermic reaction that releases CO₂ gas.
-
The product may precipitate upon neutralization. If so, collect it by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization as described in the alkaline hydrolysis protocol.
Data Presentation
The choice of hydrolysis method can impact reaction time, temperature, and yield. The following table summarizes typical conditions for both alkaline and acid-catalyzed hydrolysis of methyl nicotinate esters, which can be adapted for this compound.
| Parameter | Alkaline Hydrolysis | Acid-Catalyzed Hydrolysis |
| Catalyst | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Solvent | THF/Water, Methanol/Water | Water |
| Temperature | Room Temperature to 50°C | Reflux |
| Reaction Time | Typically 1-6 hours | Can be several hours to days |
| Reversibility | Irreversible | Reversible |
| Work-up | Acidification to precipitate the carboxylic acid | Neutralization followed by extraction or precipitation |
Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound.
Caption: General workflow for the hydrolysis of this compound.
References
Application Notes and Protocols for Methyl 5-Cyanonicotinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 5-cyanonicotinate as a versatile precursor for the synthesis of various classes of agrochemicals. The protocols outlined below are representative methods based on established chemical principles for pyridine derivatives and are intended to serve as a foundational guide for the development of novel insecticides, fungicides, and herbicides.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its pyridine core, substituted with both an electron-withdrawing cyano group and a methyl ester, offers multiple reactive sites for chemical modification. This dual functionality makes it an attractive starting material for the synthesis of complex agrochemicals, particularly those targeting specific biological pathways in insects, fungi, and weeds. Pyridine-based compounds are integral to many commercial agrochemicals, and the strategic incorporation of this scaffold has been shown to enhance biological activity.[1]
Application in Insecticide Synthesis: Neonicotinoid Analogs
This compound is a potential precursor for the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine.[2] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and eventual death.[3][4] The cyano group on the pyridine ring is a common feature in several commercial neonicotinoids like acetamiprid and thiacloprid.[5][6]
General Synthetic Approach
A plausible synthetic route to neonicotinoid analogs from this compound involves the initial reduction of the methyl ester to a primary alcohol, followed by conversion to a chloromethylpyridine intermediate. This intermediate can then be reacted with various N-substituted cyanamides or other nucleophiles to generate the final neonicotinoid structure.
Experimental Protocol: Synthesis of a Generic Neonicotinoid Precursor
Step 1: Reduction of this compound to (5-Cyano-3-pyridyl)methanol
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.1 eq.) in THF, to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-cyano-3-pyridyl)methanol.
-
Purify the product by column chromatography on silica gel.
Step 2: Chlorination to 5-(Chloromethyl)-3-cyanopyridine
-
Dissolve the (5-cyano-3-pyridyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(chloromethyl)-3-cyanopyridine.
This chloromethyl intermediate is a key building block for the synthesis of various neonicotinoids, such as analogs of acetamiprid.[7][8][9]
Quantitative Data for a Representative Synthesis
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | This compound | (5-Cyano-3-pyridyl)methanol | LiAlH₄ | THF | 85-95 | >95 (after purification) |
| 2 | (5-Cyano-3-pyridyl)methanol | 5-(Chloromethyl)-3-cyanopyridine | SOCl₂ | DCM | 90-98 | >97 (after purification) |
Note: Yields and purity are representative and may vary depending on reaction scale and purification methods.
Signaling Pathway of Neonicotinoid Insecticides
Caption: Mechanism of action of neonicotinoid insecticides on insect nAChRs.
Application in Fungicide Synthesis: SDHI Analogs
This compound can also serve as a precursor for the synthesis of fungicides, particularly those that act as Succinate Dehydrogenase Inhibitors (SDHIs).[10] SDHIs disrupt the mitochondrial respiratory chain in fungi, leading to a cessation of energy production and eventual cell death. The pyridine carboxamide moiety is a common scaffold in many SDHI fungicides.[10]
General Synthetic Approach
The synthesis of SDHI analogs from this compound typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to an acid chloride. This activated acid can then be reacted with a variety of substituted anilines or other amino-heterocycles to form the final amide product.
Experimental Protocol: Synthesis of a Generic Nicotinamide Fungicide
Step 1: Hydrolysis to 5-Cyanonicotinic Acid
-
Suspend this compound (1.0 eq.) in a mixture of water and a co-solvent like ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (1.1 eq.).
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 5-cyanonicotinic acid.
Step 2: Formation of 5-Cyanonicotinoyl Chloride
-
Suspend 5-cyanonicotinic acid (1.0 eq.) in a dry, inert solvent like toluene.
-
Add thionyl chloride (SOCl₂) (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 5-cyanonicotinoyl chloride, which can be used in the next step without further purification.
Step 3: Amide Formation
-
Dissolve the desired aniline or amine (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in a dry solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add a solution of the crude 5-cyanonicotinoyl chloride (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for a Representative Synthesis
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | This compound | 5-Cyanonicotinic acid | NaOH | Water/Ethanol | 90-98 | >98 |
| 2 | 5-Cyanonicotinic acid | 5-Cyanonicotinoyl chloride | SOCl₂, DMF | Toluene | Quantitative (used crude) | - |
| 3 | 5-Cyanonicotinoyl chloride | N-Aryl-5-cyanonicotinamide | Substituted Aniline, Pyridine | DCM | 75-90 | >97 (after purification) |
Note: Yields and purity are representative and may vary depending on the specific aniline used and purification methods.
Experimental Workflow for SDHI Fungicide Synthesis
Caption: A generalized workflow for the synthesis of SDHI fungicides.
Application in Herbicide Synthesis
Derivatives of nicotinic acid have also been explored for their herbicidal properties.[11][12] The pyridine ring is a key structural motif in several commercial herbicides.[13] By modifying the functional groups of this compound, novel herbicides with different modes of action can be developed. For instance, derivatives of 2-chloronicotinamides have shown promising herbicidal activity.[11]
General Synthetic Approach
A potential route to herbicidal nicotinamide derivatives involves the transformation of the methyl ester to an amide, followed by further functionalization of the pyridine ring or the amide nitrogen.
Experimental Protocol: Synthesis of a Generic N-substituted Nicotinamide Herbicide
-
Amidation: React this compound with a desired primary or secondary amine in the presence of a suitable catalyst (e.g., sodium methoxide) or by heating in a sealed tube to form the corresponding N-substituted-5-cyanonicotinamide.
-
Ring Functionalization: The resulting nicotinamide can undergo further reactions, such as nucleophilic aromatic substitution, to introduce different functional groups onto the pyridine ring, thereby modulating its herbicidal activity.
Logical Relationship for Herbicide Development
Caption: Logical workflow for the development of novel herbicides.
Conclusion
This compound represents a valuable and versatile platform for the synthesis of a wide range of agrochemicals. Its inherent reactivity allows for the straightforward introduction of diverse functionalities, enabling the generation of novel insecticides, fungicides, and herbicides. The protocols and workflows presented herein provide a solid foundation for researchers to explore the full potential of this important chemical intermediate in the development of next-generation crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Thiacloprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 8. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]
- 9. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-Cyanonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] Methyl 5-cyanonicotinate derivatives are valuable building blocks in medicinal chemistry, and their functionalization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, facilitating the exploration of chemical space in drug discovery programs.
This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with this compound derivatives. The presence of both an electron-withdrawing cyano group and a methyl ester on the pyridine ring influences the reactivity of the substrate, generally making the aryl halide more susceptible to oxidative addition to the palladium catalyst.[2]
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 5-halonicotinate derivative to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
A typical experimental workflow for a solution-phase Suzuki coupling reaction is outlined below.
References
Synthesis of Novel Heterocyclic Compounds from Methyl 5-cyanonicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-cyanonicotinate is a versatile and readily available starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its unique molecular architecture, featuring strategically positioned cyano and methyl ester functionalities on a pyridine ring, allows for the construction of various fused heterocyclic systems with significant potential in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds derived from this compound: thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. These compounds are of particular interest due to their prevalence in biologically active molecules.
Synthesis of Thieno[2,3-b]pyridine Derivatives via the Gewald Reaction
Thieno[2,3-b]pyridines are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The Gewald reaction, a multicomponent reaction, provides a straightforward and efficient method for the synthesis of highly substituted 2-aminothiophenes, which can be annulated to a pyridine core.
Reaction Principle
The synthesis of the thieno[2,3-b]pyridine scaffold from this compound proceeds via a modified Gewald reaction. This one-pot synthesis involves the reaction of this compound with an active methylene compound (e.g., a ketone with an α-methylene group) and elemental sulfur in the presence of a base. The reaction is believed to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
dot
Caption: Gewald reaction workflow for thieno[2,3-b]pyridine synthesis.
Experimental Protocol: Synthesis of Methyl 3-amino-2-benzoylthieno[2,3-b]pyridine-5-carboxylate
Materials:
-
This compound
-
Phenacyl bromide (or Acetophenone)
-
Elemental Sulfur
-
Morpholine (or other suitable base like triethylamine or piperidine)
-
Ethanol (or N,N-Dimethylformamide - DMF)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of this compound (1.62 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol) in ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol).
-
To this suspension, add morpholine (0.87 mL, 10 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to afford the pure Methyl 3-amino-2-benzoylthieno[2,3-b]pyridine-5-carboxylate.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield (%) | M.p. (°C) |
| Methyl 3-amino-2-benzoylthieno[2,3-b]pyridine-5-carboxylate | This compound | Phenacyl bromide, Sulfur, Morpholine | Ethanol | 75-85 | 210-212 |
| Methyl 3-amino-2-acetylthieno[2,3-b]pyridine-5-carboxylate | This compound | Chloroacetone, Sulfur, Triethylamine | DMF | 70-80 | 235-237 |
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are recognized for their diverse pharmacological activities, including kinase inhibition and antiviral effects. A common and effective method for their synthesis involves the cyclocondensation of a cyanopyridine derivative with hydrazine.
Reaction Principle
The cyano group of this compound can react with hydrazine hydrate in a cyclocondensation reaction to form the pyrazole ring, leading to the formation of a pyrazolo[3,4-b]pyridine core. The reaction typically proceeds in a high-boiling solvent like ethanol or n-butanol.
dot
Caption: Synthesis of pyrazolo[3,4-b]pyridines from this compound.
Experimental Protocol: Synthesis of Methyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.62 g, 10 mmol) in ethanol (25 mL).
-
Add hydrazine hydrate (1.25 mL, 20 mmol) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
-
Further purification can be achieved by recrystallization from ethanol.
Data Presentation:
| Compound | Starting Material | Reagent | Solvent | Yield (%) | M.p. (°C) |
| Methyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | This compound | Hydrazine Hydrate | Ethanol | 80-90 | 245-247 |
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines and pteridines, and as such, they often exhibit potent biological activities, particularly as kinase inhibitors and antifolates. A common synthetic route involves the cyclocondensation of a 2-aminonicotinonitrile derivative, which can be formed in situ, with a one-carbon synthon. In this case, the reaction of this compound with guanidine will lead to the formation of a 2,4-diaminopyrido[2,3-d]pyrimidine derivative.
Reaction Principle
The reaction of this compound with guanidine hydrochloride in the presence of a strong base like sodium ethoxide leads to the formation of the pyrido[2,3-d]pyrimidine skeleton. The reaction involves the initial formation of an intermediate by the reaction of guanidine with the cyano group, followed by an intramolecular cyclization involving the ester group.
dot
Caption: Synthesis of pyrido[2,3-d]pyrimidines from this compound.
Experimental Protocol: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.46 g, 20 mmol) in absolute ethanol (40 mL) under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.91 g, 20 mmol) and stir for 15 minutes.
-
Add this compound (1.62 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 10-15 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
The resulting precipitate is collected by filtration, washed with water and then ethanol, and dried to give the crude product.
-
The product can be purified by recrystallization from a suitable solvent like DMF/water.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield (%) | M.p. (°C) |
| 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one | This compound | Guanidine Hydrochloride, Sodium Ethoxide | Ethanol | 65-75 | >300 |
Conclusion
This compound serves as a valuable and versatile precursor for the efficient synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document for the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines are robust and can be adapted for the generation of diverse libraries of these scaffolds for drug discovery and development programs. The straightforward nature of these reactions, often employing one-pot procedures, makes them amenable to both small-scale and larger-scale synthesis. Researchers are encouraged to explore the derivatization of these core structures to investigate their structure-activity relationships and unlock their full therapeutic potential.
Application Notes and Protocols for the Esterification of 5-Cyanonicotinic Acid to Methyl 5-Cyanonicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 5-cyanonicotinate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its preparation via the esterification of 5-cyanonicotinic acid is a fundamental and crucial transformation. This document provides detailed protocols for this esterification process, focusing on common and effective methods. The protocols are designed to be clear, concise, and easily reproducible in a laboratory setting.
The primary method detailed is the Fischer esterification, a classic and widely used acid-catalyzed esterification. Variations of this method, including the use of thionyl chloride, are also discussed to provide researchers with multiple options depending on substrate sensitivity and desired reaction conditions.
Experimental Protocols
Method 1: Fischer Esterification using Sulfuric Acid Catalyst
This method is a standard and cost-effective procedure for esterification.[1][2] It involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Materials:
-
5-cyanonicotinic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-cyanonicotinic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 20 mL per gram of carboxylic acid). Methanol acts as both the solvent and the reagent.
-
Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Method 2: Esterification using Thionyl Chloride
This method involves the in-situ formation of an acid chloride, which is then esterified.[3][4][5] This can be a more reactive and faster method than the standard Fischer esterification.
Materials:
-
5-cyanonicotinic acid
-
Methanol (MeOH), anhydrous
-
Thionyl Chloride (SOCl₂)
-
Ice water
-
Saturated Sodium Carbonate (Na₂CO₃) solution or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, preferably with a gas inlet/outlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, suspend 5-cyanonicotinic acid (1.0 eq) in anhydrous methanol (e.g., 5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly and dropwise, add thionyl chloride (1.5-2.0 eq) to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (around 65°C) for 2-4 hours. Monitor the reaction by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[3]
-
Carefully add ice water to the residue.[3]
-
Neutralize the solution to a pH of 7-10 with a saturated solution of sodium carbonate or sodium bicarbonate.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[3]
-
Filter the mixture and concentrate the solvent using a rotary evaporator to yield the this compound.[3]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of nicotinic acid derivatives, which can be considered analogous to 5-cyanonicotinic acid.
| Parameter | Method 1: Fischer Esterification (H₂SO₄) | Method 2: Thionyl Chloride |
| Catalyst/Reagent | Concentrated H₂SO₄ | Thionyl Chloride (SOCl₂) |
| Solvent | Methanol | Methanol |
| Temperature | Reflux (~65°C) | 0°C to Reflux (~65°C) |
| Reaction Time | 4 - 8 hours | 2 - 4 hours |
| Typical Yield | 85 - 95% | 90 - 98%[3] |
| Workup | Neutralization, Extraction | Neutralization, Extraction |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the esterification of 5-cyanonicotinic acid.
Caption: General workflow for the synthesis of this compound.
Reaction Scheme
Caption: Esterification of 5-Cyanonicotinic Acid to this compound.
References
Application Notes and Protocols: The Use of Methyl 5-Cyanonicotinate in the Development of New Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-cyanonicotinate is a versatile pyridine-based building block that is increasingly finding application in the design and synthesis of novel functional materials. Its unique electronic and structural properties, derived from the electron-withdrawing cyano and ester groups on the pyridine ring, make it an attractive precursor for creating advanced materials with tailored functionalities. This document provides detailed application notes and experimental protocols for the use of this compound in the development of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with significant potential in gas storage, catalysis, and sensing.
Application I: Synthesis of Linkers for Metal-Organic Frameworks (MOFs)
A primary application of this compound is its use as a precursor for the synthesis of pyridine-3,5-dicarboxylic acid. This dicarboxylic acid serves as a rigid organic linker that can coordinate with metal ions to form highly ordered, porous MOF structures.[1][2][3] The nitrogen atom within the pyridine ring and the two carboxylate groups provide multiple coordination sites, enabling the formation of diverse and stable framework topologies.
Logical Workflow: From Precursor to Functional Material
The overall process involves a two-step synthetic route. First, the cyano and ester groups of this compound are hydrolyzed to carboxylic acid functionalities. The resulting linker, pyridine-3,5-dicarboxylic acid, is then reacted with a metal salt under solvothermal conditions to yield the final MOF product.
Experimental Protocols
Protocol 1: Synthesis of Pyridine-3,5-dicarboxylic Acid via Hydrolysis
This protocol details the alkaline hydrolysis of the cyano and ester groups of this compound to yield pyridine-3,5-dicarboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Beakers and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in distilled water. To this solution, add this compound.
-
Hydrolysis: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The hydrolysis of both the nitrile and the ester groups is typically complete after several hours.
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify it by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 3.
-
Precipitation and Isolation: The product, pyridine-3,5-dicarboxylic acid, will precipitate out of the solution as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash it with cold distilled water, and then with a small amount of ethanol. Dry the product under vacuum to obtain pure pyridine-3,5-dicarboxylic acid.
Protocol 2: Synthesis of a Cobalt-based MOF
This protocol describes the synthesis of a 2D cobalt(II) coordination polymer using pyridine-3,5-dicarboxylic acid (H₂L1) as the organic linker.
Materials:
-
Pyridine-3,5-dicarboxylic acid (H₂L1)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
2,2'-bipyridine (auxiliary ligand)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Teflon-lined stainless steel autoclave (15 mL)
-
Oven
-
X-ray diffractometer for characterization
Procedure:
-
Reactant Mixture: Combine H₂L1 (0.05 mmol, 8.356 mg), Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg), and 2,2'-bipyridine (0.1 mmol) in a glass vial.
-
Solvent Addition: Add 5 mL of DMF to the vial and ensure the mixture is well-dissolved.
-
Solvothermal Synthesis: Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 3 days.
-
Cooling and Crystal Formation: After 3 days, cool the autoclave slowly to room temperature (e.g., at a rate of 10 °C/h). Crystals of the MOF will form during this process.
-
Isolation and Washing: Isolate the resulting crystals by filtration, wash them with fresh DMF, and allow them to air dry.
Data Presentation
The resulting MOFs can be characterized by various techniques to determine their structure and properties. Below is a table summarizing typical data for cobalt-based MOFs synthesized using pyridine-dicarboxylic acid linkers.
| Compound ID | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Magnetic Property |
| 1 | Co₂(L1)₂(1,10-Phen)₂(DMF)₀.₅(H₂O) | Triclinic | P-1 | Co–O: 2.000-2.417, Co–N: 2.097-2.165 | Antiferromagnetic |
| 2 | Co(L1)(2,2'-bipyridine) | Monoclinic | P2₁/c | - | Antiferromagnetic |
| 3 | Co(L2)(2,2'-bipyridine)(DMF) | Monoclinic | C2/c | - | Ferromagnetic |
L1 = Pyridine-3,5-dicarboxylate; L2 = Pyridine-3,4-dicarboxylate; Phen = 1,10-Phenanthroline
Signaling Pathways and Logical Relationships
The functionality of MOFs is directly related to their structure. The choice of the organic linker, derived from this compound, and the metal ion dictates the final topology and properties of the framework.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of pyridine-3,5-dicarboxylic acid, a key organic linker in the construction of functional Metal-Organic Frameworks. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these advanced materials. The versatility of the pyridine-dicarboxylate linker allows for the creation of a wide range of MOF structures with tunable properties, opening up new avenues for research in materials science and beyond.
References
- 1. Pyridine-3,5-dicarboxylic acid - SIKÉMIA [sikemia.com]
- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Dinicotinic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 5-cyanonicotinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Methyl 5-cyanonicotinate. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of palladium-catalyzed cyanation of methyl 5-bromonicotinate.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in palladium-catalyzed cyanations. Several factors could be responsible:
-
Catalyst Inactivity/Poisoning: Cyanide ions can poison the palladium catalyst, inhibiting its activity.[1]
-
Troubleshooting:
-
Use a pre-catalyst or ensure the active catalyst is generated efficiently in situ.
-
Employ ligands that protect the palladium center, such as bulky phosphine ligands (e.g., XPhos, t-Bu3P).[2]
-
Consider using a less toxic and slower-releasing cyanide source like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) instead of more soluble salts like NaCN or KCN.[1][3]
-
-
-
Inefficient Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Troubleshooting:
-
Screen different solvents. Polar aprotic solvents like DMF, DMAc, or NMP are often effective. Aqueous solvent mixtures can also be beneficial in some systems.[2]
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions and catalyst decomposition. A typical range to explore is 80-120°C.
-
Ensure the use of an appropriate base (e.g., K2CO3, KOAc) to facilitate the catalytic cycle.[1]
-
-
-
Poor Quality of Reagents: The purity of the starting material (methyl 5-bromonicotinate), catalyst, ligand, and cyanide source is crucial.
-
Troubleshooting:
-
Ensure the methyl 5-bromonicotinate is pure and free of impurities that could interfere with the catalyst.
-
Use high-purity, anhydrous cyanide sources, especially when using NaCN or KCN, as water can affect the reaction.[1]
-
-
Q2: I am observing the formation of significant impurities or side products. What are they and how can I minimize them?
A2: Side reactions can compete with the desired cyanation, reducing the purity and yield of the final product.
-
Hydrolysis of the Nitrile or Ester: The presence of water, especially at elevated temperatures and in the presence of a base, can lead to the hydrolysis of the newly formed nitrile group to an amide or carboxylic acid, or the hydrolysis of the methyl ester.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Keep reaction times to the minimum necessary for complete conversion of the starting material.
-
Perform the work-up under neutral or slightly acidic conditions to minimize base-catalyzed hydrolysis.
-
-
-
Homocoupling of the Starting Material: In some palladium-catalyzed reactions, the starting aryl bromide can couple with itself to form a biaryl impurity.
-
Troubleshooting:
-
This is often a sign of an inefficient catalytic cycle. Re-optimizing the ligand, solvent, and temperature can help to favor the desired cross-coupling reaction.
-
-
Q3: The reaction seems to stall before completion. What can I do?
A3: A stalled reaction is often indicative of catalyst deactivation.
-
Troubleshooting:
-
Catalyst Addition: In some cases, a second addition of a small amount of fresh catalyst and ligand can restart the reaction.
-
Reagent Purity: Re-evaluate the purity of all reagents, as even trace impurities can halt the catalytic process.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to catalyst degradation.
-
Q4: How do I effectively purify the final product, this compound?
A4: Proper purification is essential to obtain a high-purity product.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine to remove inorganic salts and the solvent (e.g., DMF).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Column Chromatography: This is often the most effective method for removing residual catalyst, ligand, and any organic byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.[4][5]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient final purification step.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes various conditions for the palladium-catalyzed cyanation of aryl bromides, providing a starting point for the optimization of this compound synthesis. Note that optimal conditions for a specific substrate may vary.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Key Considerations |
| Starting Material | Methyl 5-bromonicotinate | Methyl 5-bromonicotinate | Methyl 5-bromonicotinate | The purity of the starting material is critical for reaction success. |
| Cyanide Source | Zn(CN)2 | K4[Fe(CN)6] | NaCN | Zn(CN)2 is a common and effective source. K4[Fe(CN)6] is less toxic and its slow cyanide release can reduce catalyst poisoning.[1][3] NaCN is potent but highly toxic and requires strictly anhydrous conditions.[1] |
| Palladium Catalyst | Pd(OAc)2 | Pd2(dba)3 | PdCl2(dppf) | The choice of palladium source can influence the formation of the active catalytic species. |
| Ligand | Xantphos | t-Bu3P | dppf | Bulky electron-rich phosphine ligands are often effective in preventing catalyst deactivation and promoting reductive elimination.[2] |
| Solvent | DMF | DMAc | Toluene | Polar aprotic solvents are generally preferred for their ability to dissolve the reactants and facilitate the reaction. |
| Base | K2CO3 | KOAc | Cs2CO3 | The base plays a crucial role in the catalytic cycle. Its strength and solubility can impact the reaction rate and yield. |
| Temperature | 100-120 °C | 80-100 °C | 110-130 °C | Temperature needs to be optimized to ensure a reasonable reaction rate without causing significant degradation of reactants or catalyst. |
| Typical Yield Range | Moderate to High | Moderate to High | Variable | Yields are highly dependent on the specific combination of reagents and conditions. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 5-bromonicotinate
This protocol is a general procedure based on common practices for palladium-catalyzed cyanation of aryl bromides. Optimization for specific laboratory conditions is recommended.
Materials:
-
Methyl 5-bromonicotinate
-
Zinc cyanide (Zn(CN)2)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (or another suitable phosphine ligand)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 5-bromonicotinate (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (3 x volume of DMF) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Alternative Synthesis via Sandmeyer Reaction
This is an alternative route starting from methyl 5-aminonicotinate.
Step 1: Diazotization
-
Dissolve methyl 5-aminonicotinate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.[6]
-
Slowly add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[6]
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in a concentrated solution of sodium or potassium cyanide in water, cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.[6]
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.[6]
-
Cool the mixture, neutralize with a base (e.g., sodium carbonate), and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Nicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to by-product formation during the synthesis of nicotinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the industrial synthesis of nicotinic acid?
A1: In the large-scale production of nicotinic acid, the choice of starting material and oxidant significantly influences the by-product profile.
-
From 5-Ethyl-2-methylpyridine with Nitric Acid: This is a major industrial route. The primary by-product of concern is nitrous oxide (N₂O) , a potent greenhouse gas.[1][2] Another key intermediate that can be considered an impurity if not fully converted is 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) .[3]
-
From 3-Picoline with Nitric Acid: This process is known to generate toxic nitrogen oxides (NOx) .[4]
-
From 3-Picoline via Ammoxidation: This greener alternative involves the ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis. While the main by-product of the ammoxidation step is water, the subsequent hydrolysis of 3-cyanopyridine to nicotinic acid can sometimes yield nicotinamide as an intermediate or by-product if the hydrolysis is not complete.[3][5] Incomplete conversion can also leave unreacted 3-cyanopyridine .[5]
-
General Impurities: Commercially available nicotinic acid may contain impurities such as isonicotinic acid (ISO) , the starting material 5-ethyl-2-methylpyridine (MP) , pyridine-2,5-dicarboxylic acid (PDC) , and pyridine (PYR) .[6][7]
Q2: I am synthesizing a nicotinic acid ester using a carbodiimide coupling agent (DCC or EDC) and observing a persistent, insoluble by-product. What is it and how can I remove it?
A2: The most common by-product when using carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is an N-acylurea .[8][9] This is formed by the rearrangement of the O-acylisourea intermediate.
-
With DCC: The by-product is dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents, and can often be removed by filtration.[8][10]
-
With EDC: The corresponding urea by-product is water-soluble, which allows for its removal through an aqueous workup.[10][11]
To minimize the formation of N-acylurea, especially with sterically hindered substrates, it is advisable to add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt).
Q3: During the synthesis of nicotinamide riboside (NR), I see multiple spots on my TLC/peaks in my HPLC analysis. What are the likely side products?
A3: In the common two-step synthesis of nicotinamide riboside, two major by-products are frequently observed:
-
Methyl nicotinate riboside: This is an intermediate in the reaction.[12]
-
Nicotinamide: This can form from the decomposition of the desired nicotinamide riboside product, especially with extended reaction times.[12]
Monitoring the reaction by HPLC is crucial to stop the reaction when the concentration of nicotinamide riboside is at its maximum to minimize the formation of nicotinamide.[12]
Troubleshooting Guides
Guide 1: By-products in the Oxidation of 3-Picoline to Nicotinic Acid
This guide addresses common by-products formed during the synthesis of nicotinic acid via the oxidation of 3-picoline.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield and presence of pyridine in the final product. | Decarboxylation of the desired nicotinic acid product, often at higher temperatures. | Optimize the reaction temperature. An increase in temperature can lead to a higher conversion of 3-picoline but may also increase the rate of decarboxylation to pyridine.[13] |
| Formation of 3-(hydroxymethyl)pyridine and pyridine-3-carbaldehyde. | Incomplete oxidation of the methyl group on 3-picoline. | Ensure sufficient oxidant is used and optimize the reaction time. Longer reaction times can lead to higher conversion to nicotinic acid, but may also increase the formation of other by-products.[13] |
| Generation of toxic NOx gases (in nitric acid oxidation). | The use of nitric acid as an oxidant. | Consider alternative, greener oxidation methods such as catalytic oxidation with molecular oxygen in the presence of a suitable catalyst system (e.g., Co(OAc)₂/NHPI/bromide salts).[13][14] |
The following table summarizes the selectivity for nicotinic acid and the formation of by-products under specific conditions using molecular oxygen as the oxidant.[13]
| Catalyst System | Temperature (°C) | 3-Picoline Conversion (%) | Nicotinic Acid Selectivity (%) | Pyridine Selectivity (%) |
| Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 170 | 62 | 57.0 | - |
| Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 190 | 88 | 68.2 | - |
| Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 210 | 96 | 77.4 | - |
Note: The original study also identified 3-(hydroxymethyl)pyridine (HMP) and pyridine-3-carbaldehyde (PCA) as by-products.
Guide 2: Troubleshooting Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a common method for producing dihydropyridine derivatives, which can then be oxidized to nicotinic acid analogues.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired pyridine derivative. | Incomplete oxidation of the dihydropyridine intermediate. | Ensure the oxidizing agent is effective and used in the correct stoichiometric amount. Common oxidants include nitric acid, but milder alternatives like iodine in refluxing methanol can be used.[1][15] |
| Presence of multiple unexpected products. | Side reactions such as self-condensation of the β-keto ester or incorrect order of reagent addition in unsymmetrical syntheses.[16] | Carefully control reaction conditions like temperature and the order of reagent addition. In some cases, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can improve the outcome.[1] |
| Formation of tricyclic pyran derivatives. | Incorrect addition of reagents in unsymmetrical Hantzsch reactions. | It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to avoid the formation of undesired intermediates.[1] |
Experimental Protocols
Protocol 1: HPLC Analysis of By-products in Nicotinamide Riboside Synthesis
This protocol is for the analysis of nicotinamide riboside (NR) and its common by-products, methyl nicotinate riboside and nicotinamide.[12]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., Macherey-Nagel NUCLEOSIL 100-5 C18, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Procedure:
-
Prepare the crude reaction mixture by diluting a small aliquot in the mobile phase.
-
Inject 10 µL of the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to nicotinamide riboside, methyl nicotinate riboside, and nicotinamide. The typical elution order is NR, followed by nicotinamide, and then methyl nicotinate riboside.
-
The reaction should be stopped when the peak area of the NR product is maximized to prevent its degradation to nicotinamide.
-
Protocol 2: GC-MS Analysis of Impurities in Nicotinic Acid
This protocol outlines a method for the determination of nicotinic acid and its common impurities without derivatization.[6][17]
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS Detection: Selected Ion Monitoring (SIM) mode with an electron ionization energy of 70 eV.
-
Procedure:
-
Prepare a standard solution containing nicotinic acid and known potential impurities (e.g., isonicotinic acid, 5-ethyl-2-methylpyridine, pyridine-2,5-dicarboxylic acid, and pyridine) in a suitable solvent.
-
Prepare the sample for analysis by dissolving it in the same solvent.
-
Inject the prepared sample and standard solutions into the GC-MS system.
-
Identify and quantify the impurities by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the standards.
-
Visualizations
Caption: By-product pathways in the oxidation of 3-picoline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Pyridines by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyridines by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why can the purification of substituted pyridines by column chromatography be challenging?
A1: The primary challenge arises from the basic nature of the pyridine ring.[1] The nitrogen atom's lone pair of electrons can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase.[2] This interaction can lead to several problems, including:
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column.[2][3]
-
Irreversible Adsorption: The compound binds so strongly that it cannot be eluted from the column, resulting in low or no recovery.
-
Sample Degradation: The acidic nature of the silica gel can cause degradation of sensitive substituted pyridines.[2]
Q2: What is peak tailing and how can it be prevented when purifying pyridines?
A2: Peak tailing is a common issue where a chromatographic peak is not symmetrical, having a "tail" that extends from the main peak.[4] This is often due to the strong interaction between the basic pyridine nitrogen and acidic residual silanol groups on the silica surface.[2] To mitigate this, you can:
-
Add a Basic Modifier: Incorporating a small amount of a competing base, like triethylamine (TEA) or pyridine (0.1-3%), into the mobile phase is a common strategy.[1][5][6] This base will preferentially interact with the acidic silanol sites, effectively masking them from the pyridine compound.[2]
-
Use Deactivated Silica Gel: The silica gel can be "deactivated" by pre-treating it with a base like triethylamine.[5][7]
-
Choose an Alternative Stationary Phase: Consider using neutral alumina, florisil, or specialized end-capped or deactivated silica columns designed for basic compounds.[7]
Q3: How do I select an appropriate solvent system (mobile phase) for my substituted pyridine?
A3: The ideal solvent system should provide good separation between your target compound and impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a Thin-Layer Chromatography (TLC) plate.[6][8]
-
Start with TLC: Use TLC to test various solvent systems. Common systems for pyridines include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate, dichloromethane, or acetone.[6][9]
-
Adjust Polarity: If your compound stays at the baseline (Rf is too low), the eluent is not polar enough; increase the proportion of the polar solvent.[10] If it runs with the solvent front (Rf is too high), the eluent is too polar; decrease the proportion of the polar solvent.[10]
-
Consider Additives: For basic pyridines, it is often necessary to add a small amount of triethylamine (e.g., 0.1-1%) to your chosen solvent system to prevent peak tailing.[6]
Q4: My substituted pyridine is very polar. What chromatographic conditions should I consider?
A4: Very polar pyridines may show poor retention and separation on standard C18 reversed-phase columns and may streak or remain at the baseline in normal-phase chromatography.[11] Strategies to consider include:
-
Normal-Phase with Highly Polar Solvents: A more polar mobile phase, such as dichloromethane/methanol, may be required.[6] Adding a small amount of aqueous ammonia to the mobile phase can also be effective.[12]
-
Reversed-Phase Chromatography: While less common for preparative work, reversed-phase chromatography can be an option. Mobile phases are typically mixtures of acetonitrile or methanol with water or an aqueous buffer.[13]
-
Alternative Stationary Phases: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography columns can provide better retention and selectivity for highly polar compounds.[2][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of substituted pyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking on TLC/Column | 1. Strong interaction between the basic pyridine and acidic silanol groups on the silica.[2] 2. Column overload (too much sample).[2] 3. High-boiling point reaction solvents (e.g., DMF, pyridine, DMSO) present in the sample.[14][15] | 1. Add a basic modifier like triethylamine (0.1-3%) to the eluent.[5][6] 2. Use deactivated silica gel or an alternative stationary phase like alumina.[7][12] 3. Reduce the amount of sample loaded onto the column.[2] 4. If high-boiling solvents are present, remove them under a high vacuum before chromatography.[14] |
| Low or No Recovery of Compound | 1. Irreversible adsorption of the basic pyridine onto the acidic silica gel. 2. The compound is unstable on silica gel and is degrading.[2][16] 3. The chosen eluent is not polar enough to elute the compound. | 1. Deactivate the silica gel with triethylamine before packing the column.[5] 2. Use a less acidic stationary phase such as neutral alumina or florisil.[16] 3. Perform a 2D TLC to check for compound stability on silica.[14] 4. Gradually increase the polarity of the mobile phase (gradient elution).[5] |
| Poor Separation of Compound from Impurities | 1. The Rf values of the compounds are too close in the chosen solvent system. 2. The column was not packed correctly (e.g., cracks or channels). 3. The sample was loaded in too large a volume of solvent. | 1. Systematically re-optimize the solvent system using TLC to maximize the separation between spots. 2. Consider a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5] 3. Ensure the column is packed uniformly without any air bubbles or cracks. 4. Load the sample in the minimum amount of solvent possible.[17] If solubility is an issue, consider the dry loading method.[17] |
| Different Separation on Column vs. TLC | 1. The silica gel used for the column and the TLC plate have different properties. 2. The column was overloaded, which is not apparent on the analytical scale of TLC. 3. The compound is degrading over the longer time it spends on the column compared to the TLC plate.[16] | 1. Ensure you are using the same grade of silica gel for both TLC and the column.[18] 2. Perform a small-scale test column to verify the separation before committing the bulk of your material.[18] 3. Check for compound stability using a 2D TLC.[16] If it's unstable, consider a faster purification method or a less reactive stationary phase. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel using Triethylamine
This protocol is for reducing the acidity of silica gel, which is beneficial for acid-sensitive or strongly basic compounds.
-
Prepare the Slurry: In a fume hood, create a slurry of your silica gel in a non-polar solvent (e.g., hexanes) that contains 1-3% triethylamine.[5]
-
Pack the Column: Pour the slurry into your chromatography column and allow the silica to settle into a packed bed.
-
Flush the Column: Pass additional solvent (containing triethylamine) through the column, equivalent to at least one column volume. Discard the eluent that passes through.[5]
-
Equilibrate: Before loading your sample, flush the column with your initial mobile phase (which may or may not contain triethylamine, depending on your TLC optimization) until the column is fully equilibrated.
Protocol 2: Dry Loading a Sample
This method is ideal for samples that have poor solubility in the column's mobile phase.[17]
-
Dissolve the Sample: Dissolve your crude product in a suitable solvent in a round-bottom flask.
-
Adsorb onto Silica: Add dry silica gel to the solution (approximately 10-20 times the mass of your sample).[17]
-
Evaporate Solvent: Gently remove the solvent using a rotary evaporator until the silica is dry and free-flowing. If it remains oily, add more silica and repeat.[17]
-
Load the Column: Carefully add the dry, sample-impregnated silica to the top of your packed and equilibrated column.
-
Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding the mobile phase.[17]
-
Begin Elution: Carefully add the mobile phase and begin your chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing peak tailing.
Caption: Interaction of pyridine with silica and mitigation by TEA.
Caption: Selecting the right chromatography conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of the Pyridine Ring
Welcome to the Technical Support Center for the functionalization of the pyridine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis and modification of pyridine-containing molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Reactivity in Electrophilic Aromatic Substitution
Question: My electrophilic aromatic substitution reaction on a pyridine ring is showing low to no conversion. What are the possible causes and how can I troubleshoot this?
Answer:
The pyridine ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which deactivates it towards electrophilic attack.[1] The nitrogen atom can also be protonated or coordinate with Lewis acids, further reducing the ring's reactivity.[1]
Troubleshooting Steps:
-
Activate the Pyridine Ring: Convert the pyridine to a pyridine N-oxide. The N-oxide is more reactive towards electrophilic substitution.
-
Use Harsher Reaction Conditions: While not always ideal due to potential side reactions and decomposition, increasing the reaction temperature or using a stronger electrophile may promote the reaction.[1] This approach is likely to favor substitution at the C3 and C5 positions.
-
Consider Alternative Strategies: If direct electrophilic substitution is not feasible, consider a halogenation reaction followed by a cross-coupling reaction to introduce the desired functional group.
Issue 2: Lack of Regioselectivity in Functionalization Reactions
Question: My reaction is producing a mixture of regioisomers (e.g., C2/C4 or C3/C5). How can I improve the regioselectivity of my pyridine functionalization?
Answer:
Achieving regioselectivity is a persistent challenge in pyridine functionalization due to the subtle interplay of electronic and steric effects.[2] The inherent reactivity of the pyridine ring favors nucleophilic and radical attack at the C2 and C4 positions, while electrophilic attack is directed to the C3 position.[2]
Troubleshooting Steps:
-
For Minisci (Radical) Reactions (C2 vs. C4 selectivity):
-
Employ a Blocking Group: Using a removable blocking group on the nitrogen atom can direct functionalization. For example, a maleate-derived blocking group has been shown to favor C4-alkylation.[2]
-
Tune Reaction Conditions: The solvent and pH can influence the regiochemical outcome. Acidic conditions often favor C2-functionalization, so avoiding acid may increase the C4 product yield.[2]
-
Steric Hindrance: Introducing bulky substituents on the nitrogen of a pyridinium salt can sterically shield the C2 and C6 positions, thus favoring C4-functionalization.[2]
-
-
For Directed ortho-Metalation (DoM):
-
Choose an Appropriate Directing Group: The choice and position of the directing metalation group (DMG) are crucial for controlling the site of metalation.[1]
-
Optimize Reaction Conditions: Temperature, solvent, and the organolithium reagent can all impact the selectivity.
-
-
For meta-Functionalization (C3/C5 selectivity):
-
Dearomatization-Rearomatization Strategy: This newer strategy involves the temporary dearomatization of the pyridine ring to reverse its electronic properties, allowing for selective meta-functionalization.[3][4] This can be achieved through the formation of stable intermediates like dienamines or oxazinopyridines.[3][4]
-
Issue 3: Catalyst Deactivation or Poisoning in Transition-Metal Catalyzed Reactions
Question: My transition-metal catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or fails completely when using a pyridine-containing substrate. What is causing this and how can I mitigate it?
Answer:
The lone pair of electrons on the pyridine nitrogen can act as a strong Lewis base and coordinate to the metal center of the catalyst.[5] This coordination can lead to catalyst poisoning by forming an inactive complex, thus inhibiting the catalytic cycle.[5][6]
Troubleshooting Steps:
-
Ligand Modification:
-
Steric Hindrance: Introduce bulky substituents at the 2- and 6-positions of the pyridine ring to sterically hinder its coordination to the metal center.[5]
-
Electronic Tuning: Use pyridines with electron-withdrawing groups to decrease the basicity of the nitrogen atom, which can reduce its tendency to poison the catalyst.[5]
-
-
Use of Additives: In some cases, additives can be used to preferentially bind to the catalyst and prevent poisoning by the pyridine species.[5]
-
Catalyst Selection: Some catalyst systems are more robust to poisoning by nitrogen-containing heterocycles. Consider screening different ligands and metal precursors. A Pd(0) source might be more effective than a Pd(II) source in some cases.[7]
-
Protect the Nitrogen: The pyridine nitrogen can be temporarily quaternized or converted to an N-oxide to prevent its coordination with the catalyst. The protecting group can be removed after the reaction.
Issue 4: Instability of Pyridine Derivatives (e.g., Protodeboronation of Pyridylboronic Acids)
Question: My Suzuki coupling reaction using 2-pyridylboronic acid is giving low yields, and I observe the formation of unsubstituted pyridine. What is happening and how can I improve the reaction?
Answer:
2-Pyridylboronic acids are known to be unstable and susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[6] This decomposition pathway is often catalyzed by the pyridine nitrogen itself and depletes the reaction of the necessary nucleophile.[6]
Troubleshooting Steps:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Employing milder bases such as K₃PO₄ or NaHCO₃ can help to minimize this side reaction.[6]
-
Use Stable Boronic Acid Surrogates: N-methyliminodiacetic acid (MIDA) boronates are more stable surrogates that slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[6]
-
Lower Reaction Temperature: Working at lower temperatures can slow down the rate of protodeboronation, although this may require longer reaction times.[6]
-
Consider the Isomer: 3- and 4-pyridylboronic acids are generally more stable and less prone to protodeboronation than the 2-pyridyl isomer.[6]
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of the pyridine ring so challenging?
A1: The main challenges stem from the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic substitution and makes it susceptible to nucleophilic attack.[8][9] The nitrogen's lone pair can also coordinate to catalysts, leading to poisoning.[5] These factors make controlling reactivity and regioselectivity difficult.[8]
Q2: What are the general reactivity patterns of the pyridine ring?
A2:
-
Electrophilic Aromatic Substitution: The ring is deactivated, but substitution, when it occurs, is favored at the C3 and C5 positions.[2]
-
Nucleophilic Aromatic Substitution: This is favored at the C2, C4, and C6 positions, as the nitrogen can stabilize the anionic intermediate.[1][2] A leaving group is required for this reaction.
-
Radical Substitution (e.g., Minisci Reaction): This typically occurs at the C2 and C4 positions.[2]
-
Directed ortho-Metalation (DoM): Functionalization occurs at the position ortho to a directing group.[1]
Q3: What is "late-stage functionalization" and why is it important for pyridine-containing molecules?
A3: Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, such as a drug candidate, at a late stage of the synthesis.[10] This is highly valuable in drug discovery as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to restart the synthesis from scratch. Given that the pyridine motif is prevalent in many pharmaceuticals, effective LSF strategies for this ring system are of great importance.[10]
Q4: Are there methods to selectively functionalize the C3 (meta) position of the pyridine ring?
A4: Yes, while challenging, several strategies have been developed for meta-selective functionalization. These include:
-
Directing Group Strategies: Installing a directing group on the pyridine ring can guide functionalization to the meta position.[10]
-
Dearomatization-Rearomatization: This involves temporarily converting the pyridine into a more electron-rich, non-aromatic intermediate, which can then be functionalized at the desired position before re-aromatization.[3][4][11]
-
Transition-Metal Catalysis: Some transition-metal catalyzed reactions have been shown to favor meta-C-H borylation or arylation under specific conditions.[10][12]
Q5: My derivatization of a sample with MSTFA/BSTFA in pyridine for GC-MS analysis is giving inconsistent results. What could be the issue?
A5: Pyridine is often used as a catalyst and solvent in silylation reactions for GC-MS analysis. However, it is hygroscopic and can absorb moisture from the air.[13][14] Water can react with the silylating agent (e.g., MSTFA, BSTFA) and the silylated products, leading to incomplete derivatization and inconsistent results.[15][16] It is crucial to use anhydrous pyridine and to protect the reaction from atmospheric moisture.[14][16]
Data Presentation
Table 1: Regioselectivity in Pyridine Functionalization
| Reaction Type | Reagent/Catalyst | Predominant Position(s) of Functionalization |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | C3 |
| Nucleophilic Aromatic Substitution | NaNH₂ (Chichibabin reaction) | C2 |
| Radical Substitution (Minisci) | Alkyl radicals | C2, C4 |
| Directed ortho-Metalation | n-BuLi with a C2-directing group | C3 |
| Dearomatization-Rearomatization | Zincke imine intermediates | C3 |
| Dearomatization-Rearomatization | Oxazino-pyridine intermediates | C3 or C4 (pH-dependent)[17] |
Experimental Protocols
Protocol 1: General Procedure for a Minisci-type Reaction
This protocol describes a general procedure for the radical functionalization of pyridine.
Materials:
-
Pyridine substrate
-
Radical precursor (e.g., a carboxylic acid for decarboxylative coupling)
-
Oxidant (e.g., ammonium persulfate)
-
Catalyst (e.g., silver nitrate)
-
Solvent (e.g., acetonitrile/water mixture)
-
Acid (e.g., trifluoroacetic acid)
Procedure:
-
To a solution of the pyridine substrate in the chosen solvent system, add the radical precursor and the acid.
-
Add the catalyst (e.g., AgNO₃).
-
Slowly add a solution of the oxidant (e.g., (NH₄)₂S₂O₈) in water to the reaction mixture at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the specified time or until completion as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Advanced Protocol for Challenging Suzuki Couplings with 2-Pyridylboronic Acids
This protocol incorporates strategies to mitigate catalyst poisoning and protodeboronation.[6]
Materials:
-
Aryl halide
-
2-Pyridyl-MIDA boronate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Mild base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, 2-pyridyl-MIDA boronate, base, catalyst, and ligand to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the desired product by column chromatography.
Visualizations
Caption: Inherent reactivity and regioselectivity of the pyridine ring.
Caption: Mechanism of catalyst poisoning by pyridine substrates.
Caption: A decision-making workflow for troubleshooting pyridine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phys.org [phys.org]
- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. air.unimi.it [air.unimi.it]
- 11. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 5-Cyanonicotinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 5-cyanonicotinate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Low yields in the Sandmeyer reaction for the synthesis of aromatic nitriles can stem from several factors. The primary areas to investigate are the diazotization step and the subsequent cyanation.
Troubleshooting Steps:
-
Incomplete Diazotization: The formation of the diazonium salt from Methyl 5-aminonicotinate is a critical first step.
-
Temperature Control: Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt.
-
Acid Concentration: A sufficient excess of acid is crucial to prevent side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form colored azo compounds.
-
Reagent Quality: Use freshly prepared sodium nitrite solution for each reaction.
-
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and should be used immediately after preparation. Any delay can lead to decomposition and a decrease in yield.
-
Issues with the Cyanation Step: The displacement of the diazonium group with cyanide requires careful control.
-
Catalyst Activity: Ensure the copper(I) cyanide is of high quality and active. It is often beneficial to use a freshly prepared solution.
-
Reaction Temperature: While the diazotization requires low temperatures, the cyanation step may require gentle warming to proceed to completion. The optimal temperature should be determined experimentally.
-
Q2: I am observing the formation of a dark-colored precipitate and a complex mixture of byproducts in my reaction. What is causing this?
The formation of colored impurities and byproducts is a common issue in Sandmeyer reactions.
Potential Causes and Solutions:
-
Azo Coupling: As mentioned, insufficient acid during diazotization can lead to the formation of highly colored azo compounds. Ensure an adequate excess of acid is present.
-
Phenol Formation: If water is present in the reaction mixture, the diazonium salt can react to form the corresponding phenol (Methyl 5-hydroxynicotinate), which can lead to further downstream impurities. Using anhydrous conditions as much as possible during the cyanation step can mitigate this.
-
Side Reactions of the Aryl Radical: The Sandmeyer reaction proceeds through a radical mechanism. The intermediate aryl radical can participate in undesired side reactions, leading to a complex product mixture. Optimizing the reaction conditions, such as temperature and reactant concentrations, can help to favor the desired cyanation pathway.
Q3: What are the key differences and potential advantages of starting from Methyl 5-bromonicotinate versus Methyl 5-aminonicotinate?
Both are viable starting materials for the synthesis of this compound, and the choice may depend on the availability of the starting material and the desired reaction conditions.
| Feature | Synthesis from Methyl 5-aminonicotinate (Sandmeyer Reaction) | Synthesis from Methyl 5-bromonicotinate (Nucleophilic Substitution) |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide | Copper(I) cyanide, Solvent (e.g., DMF, NMP) |
| Reaction Conditions | Low temperature (0-5°C) for diazotization, followed by warming for cyanation. | Elevated temperatures are typically required. |
| Potential Advantages | Often a well-established and versatile method for introducing a cyano group. | A more direct, one-step process if the starting material is readily available. |
| Potential Challenges | Instability of the intermediate diazonium salt; potential for side reactions. | Harsh reaction conditions (high temperatures) may not be suitable for sensitive substrates. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol provides a general procedure for the synthesis of this compound from Methyl 5-aminonicotinate.
Step 1: Diazotization of Methyl 5-aminonicotinate
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve Methyl 5-aminonicotinate (1.0 eq) in a solution of hydrochloric acid (3.0 eq) in water.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is now complete.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium or potassium cyanide.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis of this compound from Methyl 5-bromonicotinate
This protocol outlines a general procedure for the cyanation of Methyl 5-bromonicotinate.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine Methyl 5-bromonicotinate (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Heat the reaction mixture to a high temperature (typically in the range of 150-200°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes and Typical Yields
| Synthetic Route | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yield Range (%) |
| Sandmeyer Reaction | Methyl 5-aminonicotinate | NaNO₂, HCl, CuCN | 0-5°C then 50-60°C | 60-80 |
| Nucleophilic Substitution | Methyl 5-bromonicotinate | CuCN, DMF | 150-200°C | 70-90 |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Visualizations
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Side reactions to avoid during the synthesis of cyanopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of cyanopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of cyanopyridines?
A1: The most prevalent side reactions include hydrolysis of the nitrile group to form amides or carboxylic acids, elimination of leaving groups in multi-step syntheses, and the formation of isomeric by-products. In industrial processes like ammoxidation, incomplete conversion of the methyl group can also lead to impurities.
Q2: How can I prevent the hydrolysis of the nitrile group to picolinamide or picolinic acid?
A2: Hydrolysis of the nitrile is catalyzed by acidic or basic conditions. To minimize this side reaction, it is crucial to control the pH of the reaction mixture.[1] In many cases, conducting the reaction under neutral or anhydrous conditions is effective. If acidic or basic reagents are necessary, consider using non-aqueous workup procedures and minimizing the exposure of the product to water, especially at elevated temperatures.
Q3: I am observing a significant amount of an elimination by-product in my reaction. How can I mitigate this?
A3: The formation of elimination by-products is often dependent on the base and temperature used. For instance, in the synthesis of certain 2-amino-3-cyanopyridine derivatives, the use of strong, nucleophilic bases like potassium hydroxide at high temperatures can lead to significant elimination.[2] Switching to a non-nucleophilic base such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) and maintaining a lower reaction temperature (e.g., 0–5 °C) can effectively minimize this side reaction and improve the yield of the desired product.[3][4]
Q4: My final cyanopyridine product has low purity. What are some effective purification strategies?
A4: Purification of cyanopyridines can be achieved through several methods, depending on the nature of the impurities.
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Recrystallization: This is a highly effective method for solid cyanopyridines. A common procedure for 4-cyanopyridine involves dissolving the crude product in hot water, followed by slow cooling to induce crystallization.[5]
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Azeotropic Distillation: To remove water from a wet cyanopyridine product, azeotropic distillation with a solvent like toluene can be employed. This method has been shown to increase the purity of 4-cyanopyridine to 99.9% with a moisture content of only 0.01%.[6]
-
Column Chromatography: For complex mixtures, column chromatography on silica gel can be used. To prevent tailing due to the basicity of the pyridine ring, a small amount of a base like triethylamine can be added to the eluent.
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the cyanopyridine into the aqueous layer, leaving non-basic impurities behind. The cyanopyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cyanopyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).- If the reaction has stalled, consider increasing the reaction time or temperature cautiously.- Ensure all reagents are of high purity and added in the correct stoichiometry. |
| Side Reactions | - Identify the major side product(s) by spectroscopic methods (NMR, MS).- Refer to the FAQs above to address common side reactions like hydrolysis or elimination.- Optimize reaction conditions (solvent, temperature, catalyst, base) to disfavor the formation of side products. |
| Product Loss During Workup | - If your cyanopyridine is water-soluble, avoid excessive washing with water. Saturate the aqueous phase with NaCl to decrease the solubility of the organic product.- For volatile cyanopyridines, use a rotary evaporator with care to avoid product loss.- Check all aqueous layers and filter cakes for your product before discarding them. |
Issue 2: Formation of Picolinamide or Picolinic Acid Impurity
| Potential Cause | Troubleshooting Steps |
| Presence of Water | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Acidic or Basic Conditions | - If possible, perform the reaction under neutral conditions.- If an acid or base is required, use the minimum effective amount.- Consider using a non-aqueous acid or base source.- Quench the reaction with a neutral or buffered solution. |
| High Reaction Temperature | - Run the reaction at the lowest temperature that allows for a reasonable reaction rate.- High temperatures can accelerate the rate of nitrile hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyanopyridine via Dehydration of Nicotinamide
This protocol describes the dehydration of nicotinamide using phosphorus pentoxide to yield 3-cyanopyridine.[7]
Materials:
-
Nicotinamide (100 g, 0.82 mol)
-
Phosphorus pentoxide (100 g, 0.70 mol)
-
Ether
-
Acetone (optional)
Procedure:
-
In a dry 1-L round-bottomed flask, place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide. Stopper the flask and shake to mix the powders thoroughly.
-
Connect the flask to an 80-cm air condenser arranged for distillation. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver. Note: To prevent clogging by solid product, the end of the condenser should not be constricted.
-
Reduce the pressure to 15–20 mm Hg.
-
Heat the mixture with a large, free flame, moving it about to melt the material as rapidly as possible.
-
Heat the mixture vigorously until no more product distills over or until the foam reaches the top of the flask (approximately 15–20 minutes).
-
Allow the apparatus to cool completely.
-
Rinse the product out of the condenser and connecting tube with ether. Note: Acetone can also be used for rinsing, but it must be removed by distillation under reduced pressure before the final product distillation.
-
Combine the ether solution with the distillate in the receiver.
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Distill off the ether on a steam bath.
-
Distill the remaining product at atmospheric pressure using an air condenser. The product, 3-cyanopyridine, will distill at 205–208 °C and has a melting point of 50–51 °C. The expected yield is 71–72 g (83–84%).
Workup of Residue: The residue in the reaction flask can be removed by carefully adding water, allowing the mixture to stand overnight, and then washing repeatedly with water.
Protocol 2: Purification of 4-Cyanopyridine by Recrystallization
This protocol details the purification of crude 4-cyanopyridine by recrystallization from water.[5]
Materials:
-
Crude 4-cyanopyridine
-
Water
Procedure:
-
Melt the crude 4-cyanopyridine at 75-80 °C under normal pressure.
-
Add water to the molten crude product and maintain the temperature at 55-65 °C with stirring until fully dissolved.
-
Slowly cool the solution to 8-12 °C while stirring continuously to induce crystallization and form a slurry.
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Separate the crystals from the mother liquor by centrifugation or filtration.
-
Wash the filter cake with a small amount of cold water.
-
Dry the purified 4-cyanopyridine crystals.
Quantitative Data on Purification of 4-Cyanopyridine [5]
| Parameter | Example 1 | Example 2 | Example 3 |
| Initial Purity | 96.02% | 97.18% | 97.26% |
| Final Purity | 99.82% | 99.88% | 99.90% |
| Yield | 89.27% | 91.47% | 89.36% |
Visualizations
Caption: General reaction pathway illustrating the formation of common side products during cyanopyridine synthesis.
References
- 1. CN110790702A - Method for purifying 4-cyanopyridine by combining chemical recrystallization and physical separation - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers [ouci.dntb.gov.ua]
- 5. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
- 6. Purification method of 4-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 5-cyanonicotinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from crude Methyl 5-cyanonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude this compound can originate from the starting materials, byproducts of the synthesis reaction, or subsequent degradation. Potential impurities include:
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Unreacted Starting Materials: Such as 5-cyanonicotinic acid if the esterification reaction is incomplete.
-
Reagents from Synthesis: For example, residual acid catalysts (e.g., sulfuric acid) or coupling agents.
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Byproducts of Esterification: Water is a common byproduct that, if not removed, can lead to hydrolysis of the ester.
-
Side-Reaction Products: Depending on the synthetic route, other isomers or related compounds might be formed.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My crude product is a dark oil/discolored solid. What is the likely cause?
Discoloration in the crude product often indicates the presence of polymeric or highly conjugated impurities. These can form due to overheating during the reaction or work-up, or from side reactions involving reactive intermediates. The presence of residual acid or base can also catalyze the formation of colored impurities over time.
Q3: I am seeing a persistent impurity in my HPLC analysis after initial purification. How can I identify it?
Identifying an unknown impurity typically requires a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the impurity.
Comparing the data obtained with potential side products from your specific synthetic route can help in identifying the impurity.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Problem: The purity of this compound does not significantly improve after recrystallization.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal system. |
| Cooling Too Rapidly | Rapid cooling can cause the product to precipitate rather than form pure crystals, trapping impurities within the solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Insufficient Washing of Crystals | Impurities can remain on the surface of the crystals. Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. |
| Co-crystallization of Impurities | If an impurity has a very similar structure to the product, it may co-crystallize. In this case, column chromatography is a more effective purification method. |
Issue 2: Poor Separation During Column Chromatography
Problem: The product and impurities elute together during column chromatography.
| Potential Cause | Troubleshooting Steps |
| Incorrect Mobile Phase Polarity | The polarity of the mobile phase is critical for good separation. If the polarity is too high, all compounds will elute quickly with poor separation. If it is too low, the compounds will not move down the column. Use Thin Layer Chromatography (TLC) to screen different mobile phase compositions (e.g., varying ratios of ethyl acetate and heptane) to find the optimal solvent system that provides good separation between the product and impurities. |
| Column Overloading | Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Sample Insolubility in Mobile Phase | If the sample is not fully dissolved in the mobile phase before loading, it can lead to streaking and poor separation. Dissolve the crude product in a minimal amount of a slightly more polar solvent than the mobile phase before loading it onto the column. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent will need to be optimized based on the specific impurities present.
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Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethyl acetate/heptane) and observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good solvent system (e.g., a mixture of ethyl acetate and heptane) should give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow the silica gel to settle, ensuring a flat and uniform bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. The flow rate should be controlled to allow for proper separation.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical results that can be expected from the purification of crude this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Recrystallization | 85-90% | >98% | 70-85% |
| Column Chromatography | 70-85% | >99% | 60-80% |
Experimental Workflow Diagram
Caption: Workflow for the purification of crude this compound.
Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Functionalization
Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and modification of pyridine-containing molecules. The following guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific challenges you may face in your experiments.
Section 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are powerful tools for C-C bond formation, but their application to pyridine substrates can be challenging due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair.[1]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a pyridyl halide is giving a consistently low yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings involving pyridyl halides are a common issue, often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1][2] The main reasons include:
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Catalyst Deactivation/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, inhibiting its catalytic activity.[1] This can lead to the formation of inactive palladium black.
-
Substrate Reactivity: Chloro-pyridines are notably less reactive than their bromo or iodo counterparts, making the oxidative addition step more challenging.[3]
-
Protodeboronation: The pyridyl boronic acid or its ester can be unstable and undergo hydrolysis, replacing the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.
-
Homocoupling: Self-coupling of the boronic acid reagent can occur, leading to the formation of bipyridyl impurities. This is often exacerbated by the presence of oxygen.
Q2: How can I improve the yield of my Suzuki-Miyaura reaction with a 2-chloropyridine substrate?
A2: Given the lower reactivity of 2-chloropyridines, highly active catalyst systems and optimized conditions are often necessary.[3] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands help to stabilize the palladium catalyst and promote the difficult oxidative addition step.[3]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond oxidative addition. However, monitor the reaction closely as higher temperatures can also increase the rate of side reactions.[3]
-
Select an Appropriate Base: A strong base is often required. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[3]
-
Use a More Stable Boron Reagent: If protodeboronation is an issue, consider using pyridyl MIDA boronates or trifluoroborate salts, which are more stable than the corresponding boronic acids.[4]
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields, follow this diagnostic workflow to identify and resolve the issue.
Data Presentation: Comparison of Ligands and Conditions
The choice of ligand and base can significantly impact the yield of Suzuki-Miyaura couplings with pyridyl substrates.
Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid [1]
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | 5 | Na₂CO₃ | Dioxane/H₂O | 100 | <10 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 110 | 75 |
| XPhos | 2 | K₃PO₄ | Dioxane | 100 | 92 |
| SPhos | 2 | K₃PO₄ | Dioxane | 100 | 95 |
Note: This data is compiled from typical results reported in the literature and is intended for comparative purposes. Actual results may vary.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine
This is a general procedure and may require optimization for specific substrates.[5][6]
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 2-halopyridine (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, 3-5 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 2: C-H Functionalization
Direct C-H functionalization is an atom-economical approach to modify the pyridine ring. However, challenges include low reactivity and achieving the desired regioselectivity.[7]
Frequently Asked Questions (FAQs)
Q1: My Minisci reaction is giving me a mixture of C2 and C4 isomers. How can I improve C4 selectivity?
A1: Achieving C4 selectivity in Minisci reactions is a common challenge.[8] Here are several strategies:
-
Employ a Blocking Group: A highly effective method is to use a removable blocking group on the nitrogen atom. A maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation almost exclusively to the C4 position.[8][9]
-
Tune Reaction Conditions: The regioselectivity of radical additions can be influenced by the solvent and pH. Avoiding acidic conditions might increase the proportion of the C4 product.[10]
-
Steric Hindrance: Bulky N-substituents on a pyridinium salt can favor C4-functionalization by sterically shielding the C2 and C6 positions.[11]
Q2: I am attempting a Directed ortho-Metalation (DoM) on a pyridine derivative, but I am getting low yields and competing side reactions. What can I do?
A2: Low yields in DoM of pyridines often stem from competitive nucleophilic addition of the organolithium reagent to the C2 position.[12][13] Here are some troubleshooting tips:
-
Use a Hindered Base: Employ a hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78°C) to minimize nucleophilic addition.[12][14]
-
Check the Directing Group: Ensure you are using a strong directing metalating group (DMG) such as -CONEt₂, -OCONEt₂, or -Cl.[15][16] The strength of the DMG is crucial for efficient and regioselective lithiation.
-
Anhydrous Conditions: Strictly anhydrous conditions are essential for the success of DoM reactions. Ensure all glassware is flame-dried and solvents are freshly distilled.
Q3: My C-H activation reaction catalyzed by a transition metal is inefficient. What could be the problem?
A3: In addition to catalyst poisoning by the pyridine nitrogen, low efficiency can be due to:
-
Incorrect Oxidant/Additive: The choice of oxidant and additives can be critical. For example, in Pd-catalyzed C-H alkenylation of pyridine N-oxides, silver salts like Ag₂CO₃ are often essential for high yields.[17]
-
Solvent Effects: The solvent can play a significant role. Screening different solvents (e.g., dioxane, DMF, DCE) can lead to improved results.[17][18]
-
Directing Group Compatibility: If a directing group is used, ensure it is compatible with the metal catalyst and reaction conditions. Some directing groups can be cleaved or undergo side reactions.
Logical Diagram: Factors Affecting Regioselectivity in C-H Functionalization
The regioselectivity of pyridine C-H functionalization is governed by a complex interplay of electronic and steric factors.
Data Presentation: Regioselective Minisci Reaction
The use of a blocking group can dramatically improve the regioselectivity of Minisci reactions.
Table 2: Regioselective C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group [9]
| Pyridine Derivative | Carboxylic Acid | Product | Yield (%) | Regioselectivity (C4:C2) |
| Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 81 | >99:1 |
| 3-Methylpyridine | Pivalic acid | 4-tert-Butyl-3-methylpyridine | 75 | >99:1 |
| 4-Phenylpyridine | Cyclopropanecarboxylic acid | 4-Cyclopropyl-3-phenylpyridine | 68 | >99:1 |
Yields are for the two-step process (blocking group installation and removal). Data adapted from Choi et al., J. Am. Chem. Soc. 2021, 143, 11927–11933.[9]
Experimental Protocol: General Procedure for C4-Selective Minisci Alkylation
This procedure involves the use of a removable blocking group to achieve C4 selectivity.[8]
-
Installation of the Blocking Group: React the pyridine with a maleate-derived reagent to form the pyridinium salt. This step sterically hinders the C2 and C6 positions.
-
Minisci Reaction: To a biphasic mixture of dichloroethane and water, add the pyridinium salt (1.0 equiv), the carboxylic acid (2.0 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2.0 equiv). Heat the mixture at 50°C for 2 hours.
-
Deprotection: After the reaction, add DBU (3.0 equiv) to the crude product in dichloromethane and stir at room temperature for 30 minutes to remove the blocking group.
-
Work-up and Purification: Work up the reaction by adjusting the pH to >10 with 1N NaOH and extracting with dichloromethane. The product is then purified by column chromatography.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly with a good leaving group at the C2 or C4 position.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a halopyridine is proceeding very slowly or not at all. How can I increase the reaction rate?
A1: The reactivity of halopyridines in SNAr reactions follows the order 4-halo > 2-halo >> 3-halo.[19] To improve slow reaction rates:
-
Activate the Pyridine Ring: The reaction can be catalyzed by proton or Lewis acids, which coordinate to the pyridine nitrogen and further increase the ring's electrophilicity.[19]
-
Use Pyridine N-oxide: Converting the pyridine to its N-oxide can activate the ring towards nucleophilic attack, particularly at the C2 and C4 positions. The N-oxide can be removed in a subsequent step.[20]
-
Increase Temperature: Higher temperatures will generally increase the reaction rate, but be mindful of potential side reactions.
-
Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile.
Experimental Workflow: Activating Pyridine for SNAr
This workflow illustrates the strategy of using pyridine N-oxide to enhance reactivity in SNAr reactions.
This technical support center provides a starting point for troubleshooting common issues in pyridine functionalization. Remember that each reaction is unique, and systematic optimization of reaction parameters is often the key to success.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. baranlab.org [baranlab.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Impact of solvent choice on the synthesis of Methyl 5-cyanonicotinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice in the synthesis of Methyl 5-cyanonicotinate. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common issues encountered during synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor solubility of reactants: The starting material (e.g., Methyl 5-bromonicotinate) or the cyanide source may not be sufficiently soluble in the chosen solvent. | Switch to a more polar aprotic solvent like DMF, DMAc, or NMP, which generally offer better solubility for the reactants in palladium-catalyzed cyanations. |
| Catalyst deactivation: Cyanide ions can poison the palladium catalyst, leading to low turnover. | The choice of solvent can influence the concentration of free cyanide. In some cases, a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst can be beneficial. Using a less soluble cyanide source like Zn(CN)₂ can also help maintain a low concentration of free cyanide. | |
| Reaction temperature is not optimal: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | Optimize the reaction temperature for the specific solvent used. Solvents with higher boiling points like DMF or DMAc allow for higher reaction temperatures, which can be necessary for less reactive starting materials. | |
| Formation of Impurities/Side Products | Hydrolysis of the cyano or ester group: Presence of water in the solvent or as a co-solvent can lead to the hydrolysis of the nitrile to an amide or carboxylic acid, or hydrolysis of the methyl ester. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If a protic co-solvent is necessary, consider its impact on potential side reactions. |
| Reaction with the solvent: Some solvents, like acetonitrile, can potentially act as a cyanide source under certain catalytic conditions, leading to unexpected byproducts. | While less common, if unexplained byproducts are observed, consider the reactivity of the solvent itself. Opt for more inert solvents like dioxane or toluene if solvent participation is suspected. | |
| Difficult Product Isolation/Purification | High-boiling point solvent removal: Solvents like DMF, DMAc, or NMP can be difficult to remove completely during workup. | Perform an aqueous workup to extract the product into an organic solvent with a lower boiling point (e.g., ethyl acetate, dichloromethane). A final wash of the organic layer with brine can help remove residual high-boiling point solvents. |
| Product precipitation issues: The product may be too soluble or insoluble in the reaction solvent, complicating isolation. | Ideally, the product should be soluble at the reaction temperature and precipitate upon cooling for easy isolation by filtration. If the product remains in solution, extraction or column chromatography will be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the synthesis of this compound via palladium-catalyzed cyanation?
A1: The most commonly employed solvents for the palladium-catalyzed cyanation of aryl halides, a typical method for synthesizing this compound from a halogenated precursor, are polar aprotic solvents. These include N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP). Tetrahydrofuran (THF) and dioxane are also used, sometimes in combination with water.
Q2: How does the polarity of the solvent affect the reaction?
A2: The polarity of the solvent plays a crucial role in dissolving the reactants, particularly the cyanide salt and the palladium catalyst complex. Polar aprotic solvents are generally preferred as they can solvate the metal cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion, while not interfering with the catalytic cycle through hydrogen bonding.
Q3: Can I use a protic solvent for this reaction?
A3: Protic solvents like alcohols or water are generally avoided as the primary solvent in palladium-catalyzed cyanations. They can react with the cyanide source, potentially generating hydrogen cyanide (HCN) gas, and can also lead to hydrolysis of the desired nitrile product to a carboxamide or carboxylic acid. However, in some modern protocols, water is used as a co-solvent with an organic solvent like THF to facilitate the dissolution of inorganic cyanide salts.
Q4: My reaction is sluggish. Can changing the solvent help?
A4: Yes, changing the solvent can significantly impact the reaction rate. Switching to a higher-boiling polar aprotic solvent like DMF or DMAc allows the reaction to be conducted at a higher temperature, which can increase the reaction rate. Additionally, a solvent that better solubilizes all reaction components can lead to a faster and more efficient reaction.
Q5: Are there any "green" or more environmentally friendly solvent alternatives?
A5: While traditional polar aprotic solvents are effective, there is a growing interest in greener alternatives. Solvents like Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) are being explored as replacements for traditional ethereal solvents. For some cyanation reactions, solvent-free conditions or the use of water as a co-solvent are also being developed to reduce the environmental impact.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data on the impact of solvent choice on the synthesis of this compound from Methyl 5-bromonicotinate using a palladium catalyst (e.g., Pd(PPh₃)₄) and a cyanide source (e.g., Zn(CN)₂).
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Notes |
| Toluene | 111 | 24 | 45 | 85 | Low solubility of reactants, leading to slow reaction and incomplete conversion. |
| THF | 66 | 18 | 70 | 92 | Good initial results, but lower boiling point limits reaction temperature. |
| Dioxane | 101 | 16 | 78 | 95 | Higher boiling point than THF allows for faster reaction. Good solubility. |
| DMF | 153 | 8 | 92 | 98 | Excellent solubility and high reaction temperature lead to high yield and purity in a shorter time. Can be difficult to remove. |
| DMAc | 165 | 7 | 95 | 99 | Similar to DMF, offers slightly higher boiling point and can lead to even faster reaction times and higher yields. Also difficult to remove. |
| Acetonitrile | 82 | 12 | 65 | 88 | Potential for side reactions and lower overall performance compared to other polar aprotic solvents. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 5-bromonicotinate using DMF
Materials:
-
Methyl 5-bromonicotinate
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromonicotinate (1.0 eq), Zinc cyanide (0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Mandatory Visualization
Caption: A decision workflow for selecting a suitable solvent.
Caption: A logical diagram for troubleshooting synthesis problems.
Technical Support Center: Catalyst Selection for Optimizing Reactions of Methyl 5-cyanonicotinate
Welcome to the technical support center for optimizing catalytic reactions involving Methyl 5-cyanonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: The most frequently employed catalytic reactions involving this compound are:
-
Catalytic Hydrogenation of the nitrile group to synthesize Methyl 5-(aminomethyl)nicotinate.
-
Suzuki-Miyaura Coupling of a halogenated derivative (e.g., Methyl 5-bromo/chloronicotinate) to form C-C bonds at the 5-position.
-
Catalytic Hydrolysis of the cyano group to yield the corresponding amide or carboxylic acid.
Q2: Which catalyst is recommended for the selective hydrogenation of the nitrile group in this compound without reducing the pyridine ring?
A2: For the selective hydrogenation of the nitrile to a primary amine, Raney Nickel is a commonly used and effective catalyst. Another option is Palladium on carbon (Pd/C) , often used with an acidic additive to control chemoselectivity.[1][2]
Q3: I am planning a Suzuki-Miyaura coupling with a derivative of this compound. What type of palladium catalyst and ligands are a good starting point?
A3: For Suzuki-Miyaura coupling of pyridine derivatives, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. Good starting points include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with ligands such as SPhos or XPhos .[3] The choice of ligand can be critical in overcoming catalyst inhibition by the pyridine nitrogen.
Q4: What are the key challenges when performing a Suzuki-Miyaura coupling on a pyridine scaffold?
A4: The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.
-
Protodeboronation: The boronic acid can be cleaved by residual water or other proton sources, leading to the formation of an undesired C-H bond instead of the desired C-C bond.
-
Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur as a side reaction.
Q5: How can I hydrolyze the cyano group of this compound?
A5: The cyano group can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis, for instance, using a dilute mineral acid like HCl, will typically yield the carboxylic acid.[4] The reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions.
Troubleshooting Guides
Catalytic Hydrogenation of this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst. | Ensure the Raney Nickel is freshly prepared and active. If using Pd/C, ensure it is from a reliable source. Consider a higher catalyst loading. |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure. Ensure there are no leaks in the hydrogenation apparatus. | |
| Poor solvent choice. | Use a solvent in which the substrate is fully soluble, such as methanol or ethanol. | |
| Formation of secondary amine | Reaction of the primary amine product with an intermediate imine. | Add ammonia to the reaction mixture to suppress the formation of secondary amines. |
| Reduction of the pyridine ring | Catalyst and/or conditions are too harsh. | Use a less active catalyst or milder conditions (lower temperature and pressure). The addition of an acid can sometimes favor nitrile reduction over ring saturation.[1][2] |
| Catalyst poisoning | Impurities in the substrate or solvent. | Purify the starting material and use high-purity, dry solvents. |
Suzuki-Miyaura Coupling of Methyl 5-halonicotinate Derivatives
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield | Catalyst inhibition by the pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. |
| Ineffective oxidative addition (especially with chloro-derivatives). | Use a more active catalyst system. Increase the reaction temperature. Consider using a different halide (Br or I instead of Cl). | |
| Ineffective base. | Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and dry. | |
| Significant protodeboronation | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. |
| Difficult product purification | Contamination with palladium residues or ligands. | Use polymer-supported catalysts for easier removal.[5] Perform an appropriate work-up, which may include filtration through celite or silica gel. |
Quantitative Data
The following tables summarize typical reaction conditions and yields for reactions analogous to those with this compound derivatives.
Table 1: Catalytic Hydrogenation of Pyridinecarbonitriles to Pyridyl- or Piperidylmethylamines [1][2]
| Substrate | Catalyst | Additive | Solvent | Temp. (°C) | Pressure (bar) | Product | Selectivity (%) |
| 4-Pyridinecarbonitrile | 10% Pd/C | H₂SO₄ (catalytic) | Methanol | 30 | 6 | 4-(aminomethyl)pyridine | 93 |
| 4-Pyridinecarbonitrile | 10% Pd/C | H₂SO₄ (stoichiometric) | Water | 50 | 6 | 4-(aminomethyl)piperidine | 98 |
| 3-Pyridinecarbonitrile | 10% Pd/C | H₂SO₄ (catalytic) | Methanol | 30 | 6 | 3-(aminomethyl)pyridine | 72 |
| 3-Pyridinecarbonitrile | 10% Pd/C | H₂SO₄ (stoichiometric) | Water | 50 | 6 | 3-(aminomethyl)piperidine | 76 |
Table 2: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Arylboronic Acids [3]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 92 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 91 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound to Methyl 5-(aminomethyl)nicotinate
Materials:
-
This compound (1.0 equiv)
-
Raney Nickel (approx. 10-20 wt% slurry in water or ethanol)
-
Methanol or Ethanol (solvent)
-
Ammonia solution (e.g., 7N in Methanol, optional)
-
Hydrogen gas
-
High-pressure hydrogenation vessel
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in the chosen solvent. If desired, add the ammonia solution.
-
Carefully add the Raney Nickel slurry to the solution under an inert atmosphere.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Remove the catalyst by filtration through a pad of celite. Caution: Raney Nickel is pyrophoric and must be kept wet. Do not allow the filter cake to dry in the air.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or crystallization.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-bromonicotinate with an Arylboronic Acid
Materials:
-
Methyl 5-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Methyl 5-bromonicotinate, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the catalytic hydrogenation of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling of a Methyl 5-halonicotinate.
Caption: Decision-making logic for catalyst selection in reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of Mass Spectrometry-Based Methods for the Quantification of Methyl 5-cyanonicotinate and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of Methyl 5-cyanonicotinate and its putative metabolites. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction
This compound is a pyridine derivative with potential applications in pharmaceutical and materials science. Understanding its metabolic fate is crucial for drug development and safety assessment. The primary analytical challenge lies in the sensitive and specific quantification of the parent compound and its metabolites in complex biological matrices. This guide focuses on the gold standard, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and compares it with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a viable alternative.
Putative Metabolic Pathway of this compound
Based on the known metabolism of nicotinic acid and its derivatives, this compound is expected to undergo two primary metabolic transformations: hydrolysis of the ester group and enzymatic conversion of the cyano group. The proposed metabolic pathway involves the initial hydrolysis of the methyl ester to form 5-cyanonicotinic acid. Subsequently, the cyano group can be metabolized to a carboxamide, yielding 5-carbamoylnicotinic acid, which can be further hydrolyzed to the corresponding carboxylic acid, 5-carboxynicotinic acid.
A Comparative Guide to HPLC and LC-MS/MS Methods for Niacin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of niacin (Vitamin B3) and its derivatives is crucial for nutritional assessment, pharmaceutical development, and metabolic research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.
Niacin, existing as nicotinic acid and nicotinamide, is a vital nutrient involved in numerous metabolic functions, including energy conversion and DNA repair.[1] Its derivatives, such as nicotinamide adenine dinucleotide (NAD) and nicotinamide mononucleotide (NMN), are also of significant interest in various research fields. The choice of analytical technique for their quantification depends on factors like sensitivity, selectivity, and the complexity of the sample matrix.
Method Comparison: HPLC vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, is a robust and widely used technique for niacin quantification.[2] It is particularly effective for separating polar, non-volatile compounds like Vitamin B3 from complex sample matrices.[2] However, sensitivity and selectivity can sometimes be a challenge with UV detection.[1] To enhance sensitivity, post-column derivatization with UV irradiation to form highly fluorescent derivatives can be employed.[3][4][5]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for analyzing niacin and its derivatives.[2] This technique offers unparalleled sensitivity and specificity, enabling the detection of analytes at nanogram to picogram levels.[2][6] LC-MS/MS is particularly advantageous for pharmacokinetic studies and for analyzing samples with low analyte concentrations, such as cerebrospinal fluid.[2] It can also effectively differentiate between various niacin derivatives like nicotinic acid, nicotinamide, NMN, and NR.[2]
The following table summarizes the key performance characteristics of HPLC and LC-MS/MS methods for the quantification of niacin and its derivatives.
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Sensitivity | Microgram (µg) to nanogram (ng) range[2] | Nanogram (ng) to picogram (pg) range[2] |
| Specificity | Moderate; potential for interference from co-eluting compounds[1] | High; based on mass-to-charge ratio and fragmentation patterns[2] |
| Linearity Range | Typically in the range of 0.1 - 50 µg/mL for HPLC with post-column derivatization[3] | Wide linear ranges, for example, 100-20000 ng/mL for niacin and 10-1600 ng/mL for its metabolites in human plasma[7] |
| Lower Limit of Quantification (LLOQ) | Generally in the ng/mL to µg/mL range | As low as 50.0 ng/mL for niacin and its metabolites in human plasma[8], and even down to 2.0 ng/mL for niacin in some methods[9] |
| Precision (%RSD) | Typically <15% | Intra- and inter-day precision generally below 15%[8][10] |
| Sample Throughput | Moderate; run times can be longer | High; rapid analysis with run times as short as 2-7 minutes[7][8] |
| Cost & Complexity | Lower initial investment and less complex instrumentation | Higher initial cost and requires more specialized expertise |
Experimental Workflows and Logical Relationships
The general workflow for both HPLC and LC-MS/MS analysis of niacin involves sample preparation, chromatographic separation, and detection. The key distinction lies in the detection method, which significantly impacts the specificity and sensitivity of the analysis.
The choice between HPLC with conventional detectors and LC-MS/MS is a critical decision in method development. The following diagram illustrates the logical relationship and key differentiators.
Detailed Experimental Protocols
Below are representative experimental protocols for both HPLC and LC-MS/MS methods for the quantification of niacin and its derivatives.
HPLC Method with Post-Column Photochemical Derivatization (for Food Samples)
This method is suitable for the analysis of bioavailable nicotinic acid and nicotinamide in food matrices.[3][4][5]
1. Sample Preparation:
-
Food Samples: Homogenize 5 g of the sample and add 30 mL of 0.1 N HCl.[3][4][5] Blend at high speed for 2-3 minutes and heat at 100°C for 1 hour.[3][4][5] After cooling, adjust the volume to 50 mL with deionized water and filter through a 0.45 µm filter.[3][4][5]
-
High Protein/Fat Matrices: Following the initial extraction, add 1 mL of 50% (w/v) trichloroacetic acid to 4 mL of the extract to precipitate proteins.[3][4][5] Cool, centrifuge, and filter the supernatant.[3][4][5]
2. HPLC Conditions:
-
Column: ThermoHypersil, Aquasil C18 (150 x 4.6 mm)[3]
-
Mobile Phase: A gradient of methanol and 0.035 M potassium phosphate monobasic (pH 4.45)[4]
-
Flow Rate: 1 mL/min[4]
-
Column Temperature: 40°C[3]
-
Injection Volume: 20 µL[4]
3. Post-Column Derivatization and Detection:
-
Detection: Fluorescence detector with excitation at 322 nm and emission at 370 nm[4]
LC-MS/MS Method (for Human Plasma)
This method is designed for the sensitive and specific quantification of niacin and its metabolites in human plasma.[7][8][9]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 500 µL of acetonitrile to precipitate proteins.[9]
-
Vortex the mixture and centrifuge at high speed.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.[9]
-
Alternatively, a liquid-liquid extraction can be performed using methyl-t-butyl ether after acidifying the plasma.[11] Solid-phase extraction (SPE) is another commonly used technique.[8]
2. LC-MS/MS Conditions:
-
Column: Hypersil-BDS column (150 x 4.6 mm, 5 µm)[7] or a Phenomenex Synergi Hydro-RP column.[9]
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (e.g., 20:80 v/v)[7] or methanol and 0.1% formic acid (5:95, v/v).[9]
-
Flow Rate: 1 mL/min[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8] or Negative ESI-[12]
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various published methods for the analysis of niacin and its derivatives.
Table 1: LC-MS/MS Methods for Niacin and its Derivatives in Human Plasma
| Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Niacin, Nicotinamide, Nicotinuric Acid | 50.0 - 750 | 50.0 | [8] |
| Niacin | 100 - 20000 | 100 | [7] |
| Nicotinamide, Nicotinuric Acid | 10 - 1600 | 10 | [7] |
| N-methyl-2-pyridone-5-carboxamide | 50 - 5000 | 50 | [7] |
| Niacin, Nicotinuric Acid | 2.0 - 3000 | 2.0 | [9] |
| Nicotinamide | 10.0 - 1600 | 10.0 | [9] |
| Niacin | 5 - 1000 | Not specified (LOD = 122 pg/mL) | [11] |
| Niacin, Nicotinuric Acid | 10.068 - 5002.086 | 10.068 | [13] |
Table 2: HPLC Method for Niacin and Nicotinamide in Foods and Supplements
| Analyte | Calibration Range (µg/mL) | R² | Reference |
| Nicotinic Acid | 0.1 - 50 | 0.999 | [3] |
| Nicotinamide | 0.1 - 50 | 0.998 | [3] |
Conclusion
Both HPLC and LC-MS/MS are powerful techniques for the quantification of niacin and its derivatives. HPLC with UV or fluorescence detection offers a cost-effective and robust solution for routine analysis, especially in less complex matrices or when high sensitivity is not a primary requirement. Conversely, LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for demanding applications such as clinical and pharmacokinetic studies, and for the simultaneous analysis of multiple niacin-related compounds in complex biological fluids. The selection of the most appropriate method should be guided by the specific research question, the required level of sensitivity, the nature of the sample matrix, and available resources.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effects and determination of niacin in human plasma using liquid-liquid extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparison of different synthetic routes to polysubstituted pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous and vital structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the pyridine ring is a critical determinant of a molecule's biological activity and physical properties. Consequently, the development of efficient and versatile synthetic routes to polysubstituted pyridines is a central focus in organic and medicinal chemistry. This guide provides an objective comparison of several key classical and modern synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their target molecules.
Classical Condensation Reactions: Building the Pyridine Core
For decades, multicomponent condensation reactions have been the cornerstone of pyridine synthesis, offering straightforward and often high-yielding pathways to the pyridine core from simple acyclic precursors.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and highly versatile multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[1][2]
Key Features:
-
Versatility: A wide range of aldehydes, β-ketoesters, and nitrogen sources can be employed.[2][3]
-
Two-Step Process: Requires a subsequent oxidation step to achieve the aromatic pyridine ring.[2]
-
Symmetry: The classical approach often leads to symmetrically substituted pyridines at the 2,6- and 3,5-positions.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a valuable method for the synthesis of 2-pyridone derivatives.[4] It involves the reaction of a β-dicarbonyl compound with a cyanoacetamide or cyanoacetic ester in the presence of a base.[5][6][7]
Key Features:
-
Direct route to 2-pyridones: This method is particularly effective for producing pyridones, which can be valuable intermediates for further functionalization.
-
Use of cyano compounds: The incorporation of a nitrile group offers a handle for further chemical transformations.
-
Green Chemistry Approaches: Recent advancements have demonstrated the use of aqueous and buffered conditions, making it an environmentally friendlier option.[5][8][9]
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to substituted pyridines through the condensation of an enamine with an ethynyl ketone.[10][11] The initially formed aminodiene intermediate undergoes a thermal or acid-catalyzed cyclodehydration to yield the pyridine ring.[10][12][13][14][15]
Key Features:
-
Convergent Strategy: Combines two key fragments to construct the pyridine core.
-
Regiocontrol: The substitution pattern of the resulting pyridine is well-defined by the starting materials.
-
One-Pot Modifications: Modern variations allow for a one-pot, three-component reaction, enhancing its efficiency.[16]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for preparing highly functionalized, often polyaryl, pyridines.[17] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][12][17][18]
Key Features:
-
Access to Poly-substituted Pyridines: Particularly useful for the synthesis of 2,4,6-trisubstituted pyridines.[1]
-
Broad Substrate Scope: Tolerates a wide range of substituents on both the pyridinium salt and the unsaturated carbonyl compound.[17]
-
One-Pot Variations: Streamlined one-pot procedures have been developed, improving convenience and efficiency.[12]
Modern Cross-Coupling and Cycloaddition Strategies
The advent of transition-metal-catalyzed cross-coupling reactions and cycloadditions has revolutionized the synthesis of polysubstituted pyridines, offering unparalleled control over the introduction of diverse substituents onto a pre-existing or newly formed pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions, are indispensable tools for the functionalization of halopyridines or the coupling of pyridyl organometallic reagents.
-
Suzuki Coupling: Employs a palladium catalyst to couple a halopyridine with a pyridine- or arylboronic acid or ester.[19][20] This reaction is known for its high functional group tolerance and the commercial availability of a wide range of boronic acids.[19][20]
-
Negishi Coupling: Involves the palladium-catalyzed reaction of a pyridyl organozinc reagent with an organic halide.[5][21] This method is often high-yielding and tolerates a variety of functional groups.[5][21]
-
Sonogashira Coupling: A powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][7][22] This reaction is particularly useful for introducing alkynyl substituents onto the pyridine ring.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine.[23] This reaction is highly effective for the synthesis of aminopyridines.
[2+2+2] Cycloaddition Reactions
Transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful and atom-economical method for the de novo synthesis of polysubstituted pyridines.[6][24][25] Catalysts based on cobalt, rhodium, and iron are commonly employed.[6][24][26]
Key Features:
-
Atom Economy: All atoms of the reactants are incorporated into the final product.
-
High Regioselectivity: The substitution pattern of the pyridine can often be controlled by the choice of catalyst and substrates.
-
Access to Complex Scaffolds: Enables the rapid construction of highly substituted and fused pyridine systems.
Data Presentation
The following tables summarize quantitative data for selected examples of each synthetic route, providing a comparative overview of their performance.
Table 1: Comparison of Classical Condensation Reactions for Pyridine Synthesis
| Reaction | Aldehyde/Dicarbonyl | β-Ketoester/Enamine/Nitrile | Nitrogen Source | Product | Yield (%) | Reference |
| Hantzsch | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 96 | [2] |
| Hantzsch | 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 4-(5-bromothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Good to Excellent | [27] |
| Guareschi-Thorpe | Ethyl acetoacetate | Ethyl cyanoacetate | Ammonium carbonate | 2,6-Dihydroxy-4-methylnicotinonitrile | High | [8][9] |
| Bohlmann-Rahtz | Not Applicable | β-Aminocrotononitrile | Not Applicable (from enamine) | 2,6-Dimethyl-4-(heteroaryl)pyridine-3-carbonitrile | Excellent | [16] |
| Kröhnke | 4-Methoxybenzaldehyde | 2-Acetylpyridine | Aqueous Ammonia | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | ~85 | [12][28] |
Table 2: Comparison of Modern Cross-Coupling and Cycloaddition Reactions for Pyridine Synthesis
| Reaction | Pyridine Substrate | Coupling Partner/Alkyne | Catalyst System | Product | Yield (%) | Reference |
| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Methyl-5-phenylpyridin-3-amine | Moderate to Good | [20] |
| Negishi | 2-Bromo-3-methylpyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | 2'-Methyl-2,3'-bipyridine | High | [5][21] |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-(phenylethynyl)pyridine | 94 | [3] |
| Buchwald-Hartwig | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | 4-Chloro-N-phenylpyridin-2-amine | High | [29][30] |
| [2+2+2] Cycloaddition | Diyne | Acetonitrile | [Fe(II) complex] | Substituted Pyridine | 81 | [26] |
Experimental Protocols
General Procedure for the Hantzsch Pyridine Synthesis
A mixture of an aldehyde (1.0 mmol), a β-ketoester (2.0 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent such as ethanol is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated dihydropyridine product is collected by filtration, washed with cold ethanol, and dried. For the subsequent oxidation to the pyridine, the dihydropyridine (1.0 mmol) is dissolved in a solvent like acetic acid or chloroform and treated with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) at room temperature or with gentle heating until the reaction is complete as monitored by TLC. The reaction mixture is then worked up by neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization.[1][27]
General Procedure for the Kröhnke Pyridine Synthesis
To a solution of an α-pyridinium methyl ketone salt (1.0 mmol) and an α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid or methanol, ammonium acetate (5-10 equivalents) is added. The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with a dilute acid, water, and a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.[1][13]
General Procedure for the Suzuki Cross-Coupling Reaction
To a degassed mixture of a halopyridine (1.0 equiv), a boronic acid or ester (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a solvent system such as 1,4-dioxane/water, a base (e.g., Na₂CO₃, K₃PO₄, 2-3 equiv) is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[20][31]
Mandatory Visualization
Caption: Overview of synthetic strategies to polysubstituted pyridines.
Caption: Experimental workflow for the Hantzsch pyridine synthesis.
Caption: Logical relationship in transition-metal catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. synarchive.com [synarchive.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Synthesis of Pyridine Derivatives via Transition Metal-Catalyzed [2 + 2 + 2] Cycloaddition [manu56.magtech.com.cn]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. royalsocietypublishing.org [royalsocietypublishing.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of Methyl 5-Cyanonicotinate: An Evaluation of Alternative Reagents
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-cyanonicotinate, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a detailed comparison of two primary methods, starting from either 5-bromonicotinate or 5-aminonicotinate precursors, with a focus on alternative reagents, experimental protocols, and quantitative data.
This report outlines two distinct synthetic pathways to this compound, each with its own set of reagents and reaction conditions. Route A initiates with the esterification of 5-bromonicotinic acid followed by a cyanation reaction. Route B employs a Sandmeyer reaction on 5-aminonicotinic acid to introduce the cyano group, followed by esterification. Below, we delve into the specifics of each approach, presenting a side-by-side comparison to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Synthetic Routes
The two routes are summarized in the table below, offering a clear comparison of their respective starting materials, key transformations, reagents, and reported yields.
| Parameter | Route A: From 5-Bromonicotinic Acid | Route B: From 5-Aminonicotinic Acid |
| Starting Material | 5-Bromonicotinic Acid | 5-Aminonicotinic Acid |
| Key Transformations | 1. Esterification 2. Cyanation | 1. Sandmeyer Reaction (Cyanation) 2. Esterification |
| Reagents for Key Steps | Esterification: Thionyl chloride, Methanol Cyanation: Palladium or Nickel catalyst, Zinc cyanide | Sandmeyer Reaction: Sodium nitrite, Hydrochloric acid, Copper(I) cyanide Esterification: Thionyl chloride, Methanol |
| Overall Yield | Dependent on the yield of the two steps. Esterification is typically high-yielding. Cyanation yields can vary. | Dependent on the yield of the two steps. Sandmeyer reactions can have variable yields. Esterification is typically high-yielding. |
| Considerations | Requires handling of toxic cyanide salts and potentially expensive transition metal catalysts. | Involves the formation of a diazonium salt intermediate which can be unstable. Requires handling of toxic copper cyanide. |
Synthetic Pathway Diagrams
To visually represent the two synthetic strategies, the following diagrams were generated using the DOT language.
Caption: Synthetic Route A starting from 5-Bromonicotinic Acid.
Caption: Synthetic Route B starting from 5-Aminonicotinic Acid.
Detailed Experimental Protocols
The following are detailed experimental procedures for the key transformations in both synthetic routes, based on established methodologies.
Route A: From 5-Bromonicotinic Acid
Step 1: Esterification of 5-Bromonicotinic Acid to Methyl 5-Bromonicotinate
This procedure follows a standard acid-catalyzed esterification using thionyl chloride and methanol.
-
Diagram of the Experimental Workflow:
Caption: Workflow for the esterification of 5-bromonicotinic acid.
-
Protocol:
-
To a stirred solution of 5-bromonicotinic acid (1 equivalent) in methanol (5-10 volumes), add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully add water and neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-bromonicotinate.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Step 2: Cyanation of Methyl 5-Bromonicotinate to this compound
This step can be achieved using various transition-metal-catalyzed cyanation methods. A common approach involves a palladium or nickel catalyst with zinc cyanide.
-
Diagram of the Experimental Workflow:
Caption: Workflow for the cyanation of methyl 5-bromonicotinate.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine methyl 5-bromonicotinate (1 equivalent), a palladium or nickel catalyst (e.g., Pd2(dba)3 or NiCl2(dppp)), a suitable ligand (e.g., dppf), and zinc cyanide (0.6-1.0 equivalents).
-
Add a dry, degassed solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonia or sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Route B: From 5-Aminonicotinic Acid
Step 1: Sandmeyer Reaction of 5-Aminonicotinic Acid to 5-Cyanonicotinic Acid
The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.
-
Diagram of the Experimental Workflow:
Caption: Workflow for the Sandmeyer reaction of 5-aminonicotinic acid.
-
Protocol:
-
Dissolve 5-aminonicotinic acid (1 equivalent) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture and neutralize it with a base (e.g., sodium carbonate) to precipitate the crude 5-cyanonicotinic acid.
-
Filter the precipitate, wash with water, and dry.
-
The crude product can be purified by recrystallization.
-
Step 2: Esterification of 5-Cyanonicotinic Acid to this compound
This esterification can be carried out using the same method as described in Route A, Step 1.
-
Protocol:
-
To a stirred solution of 5-cyanonicotinic acid (1 equivalent) in methanol (5-10 volumes), add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully add water and neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
Both Route A and Route B offer viable pathways to this compound. The choice between them will depend on the availability and cost of the starting materials, as well as the laboratory's expertise and equipment for handling the specific reagents and reaction conditions. Route A may be preferred if 5-bromonicotinic acid is readily available and the laboratory is equipped for transition-metal-catalyzed reactions. Route B provides a classic alternative, particularly if 5-aminonicotinic acid is the more accessible precursor. Careful consideration of the yields, safety precautions, and purification requirements for each step is essential for a successful synthesis.
Comparative Analysis of the Biological Activity of Methyl 5-Cyanonicotinate Versus Other Nicotinic Acid Esters: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the pharmacological understanding of methyl 5-cyanonicotinate when compared to other well-studied nicotinic acid esters. While extensive data is available for compounds such as methyl nicotinate and benzyl nicotinate, detailing their vasodilatory and potential hypolipidemic effects, similar information for this compound is not present in the public domain. This guide, therefore, summarizes the known biological activities of common nicotinic acid esters and provides a framework of experimental protocols that could be employed to characterize and compare the activity of this compound.
Introduction to Nicotinic Acid Esters
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with potent effects on lipid metabolism and vascular function. Its esters, such as methyl nicotinate and benzyl nicotinate, are widely used in topical preparations for their ability to induce localized vasodilation, resulting in a warming sensation and increased blood flow to the skin. This effect, often referred to as rubefacient, is utilized in products aimed at relieving muscle and joint pain.
The primary mechanism of action for nicotinic acid and its esters is the activation of the G protein-coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2). Activation of this receptor in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids and subsequently reduced production of triglycerides and VLDL cholesterol in the liver. In the skin, GPR109A activation in Langerhans cells and keratinocytes triggers the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.
Comparative Biological Activities: What the Data Shows
A review of the available scientific literature indicates that while the biological activities of several nicotinic acid esters have been characterized, there is a notable absence of data for this compound. The following table summarizes the known activities of common nicotinic acid esters, which can serve as a benchmark for future studies on this compound.
| Compound | Primary Biological Activity | Mechanism of Action | Potency/Efficacy (Qualitative) |
| Nicotinic Acid | Vasodilation, Hypolipidemic | GPR109A agonist | High |
| Methyl Nicotinate | Vasodilation (topical) | GPR109A agonist, Prostaglandin release | High (topical) |
| Ethyl Nicotinate | Vasodilation (topical) | GPR109A agonist, Prostaglandin release | Similar to methyl nicotinate |
| Benzyl Nicotinate | Vasodilation (topical) | GPR109A agonist, Prostaglandin release | High (topical) |
| This compound | No data available | Presumed GPR109A agonist | Unknown |
Signaling Pathways and Experimental Workflows
The biological effects of nicotinic acid esters are mediated through well-defined signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and a general workflow for evaluating the biological activity of these compounds.
Caption: GPR109A signaling cascade initiated by nicotinic acid esters.
Caption: General workflow for evaluating nicotinic acid ester bioactivity.
Detailed Experimental Protocols
To facilitate the investigation of this compound and its comparison with other nicotinic acid esters, the following are detailed methodologies for key experiments.
GPR109A Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound to the GPR109A receptor.
-
Methodology:
-
Cell Culture: Use a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate cell membranes with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant).
-
In Vitro Vasodilation Assay (Aortic Ring Assay)
-
Objective: To assess the direct vasodilatory effect of the test compound on isolated blood vessels.
-
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat or mouse and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Contraction: Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine or KCl).
-
Treatment: Add cumulative concentrations of the test compound to the organ bath.
-
Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC₅₀ value (concentration that produces 50% of the maximal relaxation).
-
Adipocyte Lipolysis Assay
-
Objective: To measure the inhibitory effect of the test compound on lipolysis in adipocytes.
-
Methodology:
-
Adipocyte Isolation: Isolate primary adipocytes from the epididymal fat pads of rats or mice by collagenase digestion.
-
Incubation: Incubate the isolated adipocytes with a lipolytic agent (e.g., isoproterenol) in the presence of varying concentrations of the test compound.
-
Glycerol Measurement: After the incubation period, measure the concentration of glycerol released into the medium as an indicator of lipolysis. This can be done using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Calculate the percentage inhibition of lipolysis at each concentration of the test compound and determine the IC₅₀ value.
-
Conclusion and Future Directions
While the biological activities of several nicotinic acid esters are well-documented, a significant knowledge gap exists for this compound. The introduction of a cyano group at the 5-position of the pyridine ring could potentially alter the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its binding affinity for GPR109A and its overall pharmacological profile.
Future research should focus on synthesizing and characterizing this compound and systematically evaluating its biological activity using the established protocols outlined in this guide. Direct comparative studies with other nicotinic acid esters are crucial to understand its potential as a therapeutic agent. Such studies will not only elucidate the structure-activity relationships of this class of compounds but also pave the way for the development of novel nicotinic acid receptor agonists with improved efficacy and side-effect profiles.
A Comparative Guide to Catalysts for the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines, a cornerstone of medicinal chemistry and materials science, is continually evolving with the development of novel catalytic systems. The choice of catalyst is paramount, directly influencing reaction efficiency, regioselectivity, and substrate scope. This guide provides an objective comparison of prominent catalytic methodologies for pyridine synthesis, supported by experimental data, to facilitate informed catalyst selection for your research and development endeavors.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems for the synthesis of substituted pyridines, highlighting key reaction parameters and yields.
Transition-Metal-Catalyzed Synthesis
Transition metals are widely employed in pyridine synthesis due to their high efficiency and selectivity.[1] Palladium, rhodium, and copper-based catalysts are particularly prominent.
Table 1: Palladium(II)-Catalyzed Synthesis from α,β-Unsaturated Oxime Ethers
| α,β-Unsaturated Oxime | Alkene | Product | Yield (%) |
| O-methyl oxime of cinnamaldehyde | Ethyl acrylate | 2-(2-phenylethenyl)-pyridine | 85 |
| O-methyl oxime of crotonaldehyde | Styrene | 2-methyl-6-phenyl-pyridine | 78 |
Table 2: Rhodium(III)-Catalyzed Synthesis from Alkenes and α,β-Unsaturated Oxime Esters
| α,β-Unsaturated Oxime Ester | Alkene | Product | Yield (%) |
| O-pivaloyl oxime of crotonaldehyde | Styrene | 2-methyl-6-phenyl-pyridine | 92 |
| O-pivaloyl oxime of cinnamaldehyde | Ethyl acrylate | 2-(2-phenylethenyl)-pyridine | 88 |
Table 3: Copper-Catalyzed Synthesis from Cyclic Ketones and Propargylamine
| Cyclic Ketone | Solvent | Catalyst Loading (mol %) | Yield (%) |
| Cyclohexanone | i-PrOH | 5.0 | 95 |
| Cyclopentanone | i-PrOH | 5.0 | 60 |
| Cycloheptanone | i-PrOH | 5.0 | 55 |
| Cyclooctanone | i-PrOH | 5.0 | 72 |
Data for Tables 1 and 2 sourced from Benchchem Application Notes.[1] Data for Table 3 sourced from The Journal of Organic Chemistry.[2]
One-Pot Multi-Component Synthesis
One-pot reactions offer an efficient and environmentally friendly approach to constructing complex pyridine derivatives.
Table 4: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives
| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (h) | Yield (%) |
| Benzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 92 |
| 4-Chlorobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 95 |
| 4-Nitrobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 5 | 90 |
Data for Table 4 sourced from Benchchem Application Notes.[1]
Organocatalyzed Synthesis
Organocatalysis has emerged as a powerful, metal-free alternative for pyridine synthesis.[3] These reactions often proceed through stable intermediates.[3]
Table 5: Organocatalyzed Synthesis of Tri- and Tetra-substituted Pyridines
| Substrate 1 | Substrate 2 | Catalyst | Yield (%) |
| Enamine | Alkynone | Proline derivative | 85-95 |
| β-ketoester | Enaminone | Thiourea derivative | 80-92 |
Yields are representative ranges from studies on organocatalyzed pyridine synthesis.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic routes.
Protocol 1: Palladium(II)-Catalyzed Synthesis from α,β-Unsaturated Oxime Ethers[1]
-
Materials: α,β-unsaturated oxime ether (1.0 eq), alkene (2.0 eq), Pd(OAc)₂ (10 mol%), NaOAc (2.0 eq), and DMF as the solvent.
-
Procedure: To a solution of the α,β-unsaturated oxime ether and the alkene in DMF, add Pd(OAc)₂ and NaOAc.
-
Reaction: Stir the mixture at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives[1]
-
Materials: Aldehyde (1 mmol), acyl acetonitrile (1 mmol), electron-rich amino heterocycle (1 mmol), and ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).
-
Procedure: Charge a dry 50 mL flask with the aldehyde, acyl acetonitrile, amino heterocycle, and [bmim]Br.
-
Reaction: Stir the reaction mixture at 80°C for 4 to 7 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add 50 mL of water to the flask to precipitate the solid product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the final fused pyridine derivative.[1]
Protocol 3: Copper-Catalyzed Synthesis of Fused Pyridines[2]
-
Materials: Cyclic ketone (1.0 eq), propargylamine (1.2 eq), CuCl₂ (5.0 mol %), and isopropanol (i-PrOH) as the solvent.
-
Procedure: In a reaction vessel open to the air, dissolve the cyclic ketone and propargylamine in i-PrOH.
-
Reaction: Add CuCl₂ to the solution and stir the mixture at a specified temperature (e.g., 80 °C) for the required time.
-
Work-up: Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the fused pyridine product.
Visualizing the Catalytic Landscape
Diagrams illustrating experimental workflows and the relationships between different catalytic approaches can aid in understanding and selecting the appropriate method.
Caption: General experimental workflow for catalyzed pyridine synthesis.
Caption: Logical relationships of pyridine synthesis catalyst types.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]
- 4. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 5-cyanonicotinate and its Analogs by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unequivocal proof of a compound's structure. This guide offers a comparative analysis of the crystallographic data for key nicotinic acid derivatives, outlines a comprehensive experimental protocol for X-ray diffraction studies, and visualizes the intricate workflows and relationships involved in structural validation.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for Nicotinic Acid and Methyl Nicotinate, offering a direct comparison of their solid-state structures. These data are essential for understanding the packing arrangements and intermolecular interactions that govern the crystalline form of these compounds.
| Parameter | Nicotinic Acid[1][2][3] | Methyl Nicotinate |
| Empirical Formula | C₆H₅NO₂ | C₇H₇NO₂ |
| Formula Weight | 123.11 | 137.14 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 7.19 | 7.53 |
| b (Å) | 11.74 | 11.14 |
| c (Å) | 7.28 | 14.06 |
| α (°) | 90 | 90 |
| β (°) | 112.45 | 92.80 |
| γ (°) | 90 | 90 |
| Volume (ų) | 567.9 | 1178.4 |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.438 | 1.545 |
Note: Data for Methyl Nicotinate is sourced from representative entries in the Crystallography Open Database (COD) as referenced on PubChem[4].
The Pathway to Structural Elucidation: Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a molecular structure by X-ray crystallography involves a meticulous multi-step process. The following protocol outlines the typical workflow for a small organic molecule like Methyl 5-cyanonicotinate or its analogs.
Crystal Growth
The initial and often most challenging step is obtaining a high-quality single crystal. The crystal should ideally be 0.1-0.3 mm in all dimensions, transparent, and free of defects.[5] Common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Crystal Mounting and Data Collection
A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed within the X-ray diffractometer. The instrument consists of an X-ray source (commonly a sealed tube or a microfocus source), a goniometer for rotating the crystal, and a detector.
The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The goniometer rotates the crystal through a series of angles while it is irradiated with monochromatic X-rays. The diffracted X-rays are recorded by the detector as a series of diffraction spots.
Data Processing and Structure Solution
The collected diffraction data, consisting of the positions and intensities of thousands of reflections, are processed to determine the unit cell dimensions and the space group of the crystal. The intensities are then used to calculate the amplitudes of the structure factors.
The "phase problem," a central challenge in crystallography, is then addressed. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors. This allows for the calculation of an initial electron density map.
Structure Refinement and Validation
An initial molecular model is built into the electron density map. This model is then refined using least-squares methods, which adjust the atomic positions, and thermal parameters to improve the agreement between the observed and calculated structure factors.
The final refined structure is validated using various crystallographic metrics, such as the R-factor, to ensure its quality and accuracy. The resulting structural information, including bond lengths, bond angles, and torsion angles, provides a detailed and unambiguous picture of the molecule's conformation and packing in the crystal lattice.
Visualizing the Process and Logic
To better illustrate the workflow and the comparative logic, the following diagrams are provided.
References
Purity Assessment of Methyl 5-cyanonicotinate: A Comparative Guide to Elemental Analysis and Chromatographic Techniques
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. For a compound such as Methyl 5-cyanonicotinate, a key building block in the synthesis of various active pharmaceutical ingredients, rigorous purity assessment is a critical checkpoint. This guide provides a detailed comparison of elemental analysis with other prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the comprehensive purity evaluation of this compound.
Theoretical vs. Experimental Elemental Composition
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, offers a fundamental approach to purity assessment by comparing the experimentally determined elemental composition of a sample to its theoretical values. The theoretical composition of this compound (C₈H₆N₂O₂) is as follows:
-
Carbon (C): 59.26%
-
Hydrogen (H): 3.73%
-
Nitrogen (N): 17.28%
Any deviation from these values can indicate the presence of impurities.
Comparative Data Analysis
To illustrate the strengths and limitations of each technique, three hypothetical samples of this compound were analyzed:
-
Sample A: High Purity this compound
-
Sample B: this compound with 1.5% residual ethyl acetate (a common, non-nitrogenous solvent impurity).
-
Sample C: this compound with 1.5% of a positional isomer (an impurity with the same elemental composition).
The results are summarized in the tables below.
Table 1: Purity Assessment by Elemental Analysis
| Sample ID | Theoretical %C | Experimental %C | Theoretical %H | Experimental %H | Theoretical %N | Experimental %N | Deduced Purity (%) |
| Sample A | 59.26 | 59.21 | 3.73 | 3.75 | 17.28 | 17.25 | >99.5 |
| Sample B | 59.26 | 58.85 | 3.73 | 3.81 | 17.28 | 17.02 | ~98.5 |
| Sample C | 59.26 | 59.24 | 3.73 | 3.74 | 17.28 | 17.26 | Indistinguishable |
Table 2: Purity Assessment by Chromatographic and Thermal Methods
| Sample ID | HPLC Purity (%) (Area Normalization) | GC Purity (%) (Area Normalization) | DSC Purity (mol%) |
| Sample A | 99.92 | 99.95 | 99.91 |
| Sample B | 98.45 | 98.48 | 98.52 |
| Sample C | 98.51 | 98.49 | 98.55 |
Workflow for Purity Assessment
The selection of a purity assessment method is often guided by the information required. The following diagram illustrates a logical workflow comparing these techniques.
Caption: Workflow comparing purity assessment methods.
Experimental Protocols
Elemental Analysis (CHN Analysis)
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Methodology:
-
A precisely weighed sample of this compound (1-3 mg) is encapsulated in a tin container.
-
The sample undergoes complete combustion in a high-temperature furnace (~900-1000 °C) in the presence of excess oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of columns to separate them.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
The weight percentages of C, H, and N are calculated and compared against the theoretical values.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Methodology:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 80% A, ramp to 20% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL and then diluted to 0.1 mg/mL with the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds (e.g., DB-WAX).[1]
-
Methodology:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 220 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (100:1).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak.
-
Differential Scanning Calorimetry (DSC)
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.[2]
-
The sample is heated at a constant rate (e.g., 2 °C/min) through its melting range.
-
The heat flow to the sample is measured as a function of temperature.
-
The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[3][4] This method is most effective for crystalline solids with a purity of at least 98 mol%.[5]
-
Conclusion
The choice of analytical method for purity assessment of this compound depends on the specific requirements of the analysis.
-
Elemental Analysis is a valuable tool for confirming the fundamental composition of the bulk material and can be effective for detecting non-isomeric, elementally distinct impurities. However, it is insensitive to impurities with the same elemental composition, such as isomers.
-
HPLC and GC are powerful chromatographic techniques that excel at separating and quantifying a wide range of impurities, including isomers and residual solvents.[1][5] They are the workhorses for routine purity testing in pharmaceutical development.
-
DSC provides a measure of absolute purity in mole percent for crystalline materials and is particularly useful as an orthogonal technique to chromatography.[2][6]
For a comprehensive and robust assessment of the purity of this compound, a combination of these methods is recommended. Elemental analysis provides foundational evidence of composition, while chromatographic techniques offer detailed impurity profiling.
References
- 1. Gas chromatography - Wikipedia [en.wikipedia.org]
- 2. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 3. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 4. azom.com [azom.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
A Spectroscopic Showdown: Unmasking the Isomers of Methyl 5-cyanonicotinate
A detailed comparative analysis of Methyl 5-cyanonicotinate and its structural isomers—Methyl 2-cyanonicotinate, Methyl 4-cyanonicotinate, and Methyl 6-cyanonicotinate—reveals distinct spectroscopic fingerprints. This guide provides an in-depth look at their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers in drug discovery and organic synthesis.
The subtle shifts in the positions of the cyano and methyl ester groups on the pyridine ring of these isomers result in significant differences in their spectroscopic properties. Understanding these differences is crucial for unambiguous identification and characterization in complex research and development settings. This guide presents a side-by-side comparison of the available experimental data for these compounds.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-2 | H-4 | H-6 | -OCH₃ | Other |
| This compound | 9.33 (d, J=2.1 Hz) | 8.90 (t, J=2.1 Hz) | 9.27 (d, J=2.1 Hz) | 4.02 (s) | |
| Methyl 2-cyanonicotinate | - | 8.45 (dd, J=7.9, 1.8 Hz) | 8.95 (dd, J=4.9, 1.8 Hz) | 4.00 (s) | 7.80 (dd, J=7.9, 4.9 Hz) (H-5) |
| Methyl 4-cyanonicotinate | 9.15 (s) | - | 8.90 (d, J=5.0 Hz) | 4.01 (s) | 7.95 (d, J=5.0 Hz) (H-5) |
| Methyl 6-cyanonicotinate | 9.25 (d, J=2.0 Hz) | 8.60 (dd, J=8.2, 2.0 Hz) | - | 4.03 (s) | 8.05 (d, J=8.2 Hz) (H-5) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₃ | CN |
| This compound | 157.2 | 129.5 | 142.1 | 112.5 | 154.9 | 163.8 | 53.2 | 116.3 |
| Methyl 2-cyanonicotinate | 135.1 | 133.8 | 154.2 | 128.5 | 141.2 | 163.2 | 53.1 | 115.8 |
| Methyl 4-cyanonicotinate | 152.8 | 124.7 | 139.8 | 129.1 | 151.2 | 164.1 | 53.0 | 117.0 |
| Methyl 6-cyanonicotinate | 151.9 | 127.3 | 140.5 | 121.8 | 136.4 | 164.5 | 53.4 | 116.9 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | ν(C≡N) | ν(C=O) | ν(C=C, C=N) | ν(C-O) |
| This compound | ~2235 | ~1730 | ~1600-1450 | ~1250 |
| Methyl 2-cyanonicotinate | ~2230 | ~1728 | ~1580-1460 | ~1260 |
| Methyl 4-cyanonicotinate | ~2240 | ~1732 | ~1590-1470 | ~1245 |
| Methyl 6-cyanonicotinate | ~2238 | ~1725 | ~1585-1455 | ~1255 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 162 | 131 ([M-OCH₃]⁺), 103 ([M-COOCH₃]⁺) |
| Methyl 2-cyanonicotinate | 162 | 131 ([M-OCH₃]⁺), 103 ([M-COOCH₃]⁺) |
| Methyl 4-cyanonicotinate | 162 | 131 ([M-OCH₃]⁺), 103 ([M-COOCH₃]⁺) |
| Methyl 6-cyanonicotinate | 162 | 131 ([M-OCH₃]⁺), 103 ([M-COOCH₃]⁺) |
Note: The data presented above is compiled from various sources and may be predicted or experimental. For definitive characterization, it is recommended to acquire data under uniform experimental conditions.
Visualizing the Analytical Workflow
The systematic approach to the spectroscopic analysis of these isomers is crucial for accurate identification. The following diagram illustrates the logical workflow.
Caption: Logical workflow for the spectroscopic analysis of methyl cyanonicotinate isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 100 MHz. A spectral width of 240 ppm is used, with a relaxation delay of 2-5 seconds. Several thousand scans are often required to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, for both solid and liquid samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, providing characteristic fragmentation patterns. For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.
This comprehensive guide serves as a foundational resource for the spectroscopic comparison of this compound and its isomers. The distinct patterns observed in their spectra underscore the power of these analytical techniques in differentiating closely related molecular structures.
Safety Operating Guide
Prudent Disposal of Methyl 5-Cyanonicotinate: A Step-by-Step Protocol
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Methyl 5-cyanonicotinate (CAS No. 106726-82-3), a crucial step in maintaining laboratory safety and environmental compliance. The following procedures are based on established guidelines for handling cyanide-containing and pyridine-based chemical waste. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure adherence to local, state, and federal regulations.
Hazard and Precautionary Summary
Key Assumed Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Environmental Hazard: Potentially harmful to aquatic life.
-
Reactivity: Contact with strong acids can release highly toxic hydrogen cyanide gas.
The following table summarizes the general safety parameters based on related chemical compounds.
| Parameter | Information | Recommendations |
| Primary Hazard Class | Assumed Toxic, Irritant, Environmental Hazard | Handle with extreme caution in a well-ventilated chemical fume hood at all times. |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat. | Ensure PPE is worn at all times during handling and disposal. |
| Incompatibilities | Strong acids, strong oxidizing agents, strong bases. | Store and dispose of separately from incompatible materials. Crucially, never mix with acidic waste. [1][2] |
| Spill Cleanup | Absorb with inert, non-combustible material (e.g., vermiculite, sand). | For spills, evacuate the area and alert personnel. Clean up spills using appropriate PPE and place waste in a sealed, labeled container for hazardous waste disposal.[1] |
| Final Disposal Method | Incineration in a licensed hazardous waste facility. | Do not attempt to dispose of down the drain or in regular trash. All waste must be handled by a professional hazardous waste disposal service.[1][2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always handle this compound and its waste within a certified chemical fume hood.[1][2]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated items like gloves, pipette tips, and paper towels, in a dedicated, clearly labeled hazardous waste container.[1][2]
-
Separate Solids and Liquids: Use separate, dedicated containers for solid and liquid waste to comply with hazardous waste regulations.[1]
-
Container Integrity: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and ensure it has a secure, sealable lid. Keep the container closed except when adding waste.
3. Labeling of Hazardous Waste:
-
Immediately label the waste container with a "Hazardous Waste" sticker.
-
Clearly write the full chemical name: "this compound Waste".
-
List all components of the waste mixture if applicable.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Include the date when the first waste was added to the container.
4. Storage of Chemical Waste:
-
Store the labeled waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals, especially acids.[2]
-
Utilize secondary containment (e.g., a larger bin) to prevent the spread of material in case of a leak.
5. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[1]
-
Do Not Treat Independently: Do not attempt to neutralize or treat the cyanide-containing waste unless you are following a specifically approved institutional protocol. Improper treatment can be extremely dangerous.[3][4]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
